Technical Documentation Center

4-Chloro-3-(hydroxymethyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-3-(hydroxymethyl)benzoic acid
  • CAS: 1187238-15-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-(hydroxymethyl)benzoic acid (CAS 1187238-15-8)

Executive Summary In modern drug discovery, the selection of bifunctional molecular building blocks dictates the efficiency of downstream synthetic pathways and the pharmacokinetic viability of the final active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of bifunctional molecular building blocks dictates the efficiency of downstream synthetic pathways and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 4-Chloro-3-(hydroxymethyl)benzoic acid (CAS 1187238-15-8) has emerged as a critical intermediate, particularly in the development of targeted kinase inhibitors. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and field-proven synthetic workflows. This guide details the structural logic of the compound, its mechanistic role in oncology and immunology, and provides a self-validating experimental protocol for its integration into complex molecular architectures.

Physicochemical Profiling & Structural Logic

The molecular architecture of 4-Chloro-3-(hydroxymethyl)benzoic acid features a synergistic arrangement of functional groups that directly influences its reactivity and binding affinity.

The chlorine atom at the C4 position (para to the carboxylic acid) exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the C1 carboxylic acid compared to an unsubstituted benzoic acid, rendering it highly susceptible to rapid deprotonation by non-nucleophilic bases (e.g., DIPEA) during amide coupling. Simultaneously, the C3 hydroxymethyl group acts as a versatile synthetic handle (capable of oxidation or etherification) and serves as a critical hydrogen-bond donor/acceptor in pharmacophore modeling (1)[1].

Table 1: Physicochemical Specifications of CAS 1187238-15-8

ParameterValueCausality / Significance
CAS Registry Number 1187238-15-8Unique chemical identifier for procurement and database tracking[1].
Molecular Formula C8H7ClO3Defines stoichiometric requirements for synthetic scaling.
Molecular Weight 186.59 g/mol Critical for precise molar equivalent calculations in coupling reactions[1].
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates target kinase hinge-binding interactions.
Hydrogen Bond Acceptors 3 (-OH, -COOH)Enhances aqueous solubility and receptor affinity.
SMILES String OCc1cc(ccc1Cl)C(O)=OStructural string utilized for computational docking and modeling[1].

Mechanistic Context in Drug Discovery: SGK1 Inhibition

This compound is heavily leveraged in the synthesis of Serum/Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors (2)[2]. SGK1 is a serine/threonine kinase operating downstream of the PI3K signaling cascade. Overexpression of SGK1 is implicated in hyperproliferative diseases, including various cancers, and the dysregulation of electrolyte balance in renal and cardiovascular diseases.

Furthermore, SGK1 activity is known to downregulate Toll-like receptor (TLR)-mediated inflammation. Selective inhibition of SGK1 using derivatives of CAS 1187238-15-8 enhances proinflammatory cytokine production and neutrophil infiltration, which is a key mechanism in modulating immune responses within tumor microenvironments[2].

SGK1_Pathway PI3K PI3K Activation PDK1 PDK1 Kinase PI3K->PDK1 SGK1 SGK1 Isoforms PDK1->SGK1 NDRG1 NDRG1 Phosphorylation SGK1->NDRG1 Inhibitor SGK1 Inhibitor (CAS 1187238-15-8 Core) Inhibitor->SGK1 Selective Inhibition Proliferation Tumor Proliferation NDRG1->Proliferation

Fig 1: SGK1 pathway inhibition utilizing CAS 1187238-15-8 derived compounds.

Synthetic Utility & Self-Validating Workflows

The most common synthetic application of 4-Chloro-3-(hydroxymethyl)benzoic acid is its conversion into complex benzamides via amide coupling. The following protocol details the synthesis of 4-chloro-3-(hydroxymethyl)-N-propylbenzamide using HATU and DIPEA, engineered as a self-validating system to guarantee experimental integrity (2)[2].

Table 2: Stoichiometric Data for Amide Coupling

ReagentMW ( g/mol )EquivalentsAmountFunction
CAS 1187238-15-8 186.591.0150 mg (0.804 mmol)Limiting Reagent / Electrophile[2]
HATU 380.201.2367 mg (0.965 mmol)Coupling Agent / Activator[2]
DIPEA 129.242.00.28 mL (1.61 mmol)Non-nucleophilic Base[2]
Propylamine 59.111.10.073 mL (0.884 mmol)Nucleophile[2]
DMF (Anhydrous) 73.09Solvent4.0 mL totalPolar Aprotic Reaction Medium[2]
Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Pre-Activation

  • Action: Combine 150 mg of 4-Chloro-3-(hydroxymethyl)benzoic acid, 367 mg of HATU, and 0.28 mL of DIPEA in 3 mL of anhydrous DMF. Stir at room temperature for 10 minutes[2].

  • Causality: While the electron-withdrawing para-chloro group increases the electrophilicity of the carbonyl carbon, the steric bulk of the meta-hydroxymethyl group can hinder nucleophilic attack. HATU is selected over traditional carbodiimides (e.g., EDCI) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, overcoming this steric hindrance. DIPEA is utilized as a non-nucleophilic base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid and drive activation.

  • Self-Validation Checkpoint: Take a 5 µL reaction aliquot, quench in anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester (m/z 201 and 203[M+H]+ in a characteristic 3:1 isotopic ratio due to the chlorine atom) confirms successful activation of the carboxylic acid. Do not proceed to Step 2 until this mass signature is observed.

Step 2: Nucleophilic Amidation

  • Action: Add a solution of 0.073 mL propylamine dissolved in 1 mL of anhydrous DMF to the activated mixture. Stir at room temperature[2].

  • Causality: Propylamine acts as the nucleophile, attacking the HOAt-active ester. The strict 10-minute pre-activation time ensures that the amine does not competitively react with the uronium salt of the coupling agent itself, thereby maximizing the yield of the target amide and preventing guanidinium byproduct formation.

  • Self-Validation Checkpoint: Monitor reaction progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexanes (1:1) mobile phase. The starting material (acid) will remain near the baseline due to its high polarity and ability to hydrogen bond with the silica. Successful formation of the amide is visually validated by the appearance of a new, rapidly migrating spot. Both spots will be strongly UV-active at 254 nm due to the chlorinated aromatic ring.

Step 3: Workup & Isolation

  • Action: Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the organic phase over magnesium sulfate, and concentrate under reduced pressure.

  • Causality: Ammonium chloride neutralizes excess base and quenches any unreacted active esters. Ethyl acetate selectively partitions the organic product away from the highly polar DMF and water-soluble HATU byproducts (e.g., tetramethylurea).

Amide_Coupling Step1 4-Chloro-3-(hydroxymethyl) benzoic acid (0.804 mmol) Step2 Activation HATU (1.2 eq) DIPEA (2.0 eq) DMF, 10 min, RT Step1->Step2 Step3 HOAt-Active Ester Intermediate Step2->Step3 Step4 Amidation Propylamine (1.1 eq) DMF, RT Step3->Step4 Step5 Purified Amide Product Step4->Step5

Fig 2: Self-validating HATU-mediated amide coupling workflow.

Analytical Validation Parameters

To definitively confirm the structural integrity of the synthesized amide derivative, the following analytical signatures should be expected:

  • LC-MS (ESI+): The final product, 4-chloro-3-(hydroxymethyl)-N-propylbenzamide, will exhibit a molecular ion peak at m/z 228 [M+H]+, accompanied by the m/z 230 isotope peak (3:1 ratio).

  • 1H-NMR (400 MHz, CDCl3/DMSO-d6): Key diagnostic shifts will include the disappearance of the broad carboxylic acid proton (~12-13 ppm), the retention of the hydroxymethyl methylene protons as a singlet or doublet (depending on solvent exchange) near 4.6 ppm, and the appearance of the propyl chain aliphatic signals (triplet near 0.9 ppm, multiplet near 1.5 ppm, and a quartet/multiplet near 3.2 ppm for the N-CH2 group).

References

  • Title: WO2020212697A1 - Inhibitor compounds Source: Google Patents URL
  • Title: 4-chloro-3-(hydroxymethyl)

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-chloro-3-(hydroxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-chloro-3-(hydroxymethyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3-(hydroxymethyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and characterization, ensuring its purity and confirming its chemical identity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-3-(hydroxymethyl)benzoic acid. In the absence of readily available experimental spectra for this specific molecule, this guide utilizes high-quality predicted NMR data, supported by a comparative analysis of structurally related compounds, to provide a reliable interpretation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 4-chloro-3-(hydroxymethyl)benzoic acid with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for the assignment of proton (¹H) and carbon (¹³C) signals.

Caption: Molecular structure of 4-chloro-3-(hydroxymethyl)benzoic acid with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-chloro-3-(hydroxymethyl)benzoic acid is predicted to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the carboxylic acid and the chlorine atom will deshield the aromatic protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for 4-chloro-3-(hydroxymethyl)benzoic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.05d~2.01H
H-57.95dd~8.5, 2.01H
H-67.60d~8.51H
-CH₂OH4.75s-2H
-COOH13.0 (broad)s-1H
-CH₂OH Variable (broad)s-1H

Interpretation of the ¹H NMR Spectrum:

  • -COOH Proton (δ ~13.0 ppm): The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the two oxygen atoms and potential hydrogen bonding. It typically appears as a broad singlet far downfield.

  • Aromatic Protons (δ 7.60 - 8.05 ppm):

    • H-2 (δ ~8.05 ppm): This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-6, though the coupling constant will be small (meta coupling).

    • H-5 (δ ~7.95 ppm): This proton is ortho to the chlorine atom and meta to the carboxylic acid group, resulting in a downfield shift. It will likely appear as a doublet of doublets due to coupling with H-6 (ortho coupling) and H-2 (meta coupling).

    • H-6 (δ ~7.60 ppm): This proton is ortho to the hydroxymethyl group and meta to the chlorine atom. It is expected to be the most upfield of the aromatic protons and should appear as a doublet due to coupling with H-5.

  • -CH₂OH Protons (δ ~4.75 ppm): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring.

  • -CH₂OH Proton (variable): The hydroxyl proton is exchangeable and its chemical shift is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 4-chloro-3-(hydroxymethyl)benzoic acid are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for 4-chloro-3-(hydroxymethyl)benzoic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-1131.0
C-2132.5
C-3140.0
C-4135.0
C-5130.0
C-6128.0
-C OOH168.0
-C H₂OH63.0

Interpretation of the ¹³C NMR Spectrum:

  • -COOH Carbon (δ ~168.0 ppm): The carboxylic acid carbon is the most deshielded carbon in the molecule due to the two attached oxygen atoms, causing it to appear significantly downfield.

  • Aromatic Carbons (δ 128.0 - 140.0 ppm):

    • C-3 and C-4 (δ ~140.0 and ~135.0 ppm): The carbons directly attached to the electron-withdrawing chlorine (C-4) and the hydroxymethyl group (C-3) are expected to be significantly deshielded.

    • C-1 (δ ~131.0 ppm): The carbon bearing the carboxylic acid group (ipso-carbon) will also be downfield.

    • C-2, C-5, and C-6 (δ 128.0 - 132.5 ppm): The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of the substituents.

  • -CH₂OH Carbon (δ ~63.0 ppm): The carbon of the hydroxymethyl group is a typical sp³ hybridized carbon attached to an oxygen atom and an aromatic ring, leading to a chemical shift in this region.

Comparative Analysis with Related Compounds

To build confidence in the predicted spectral data, it is instructive to compare it with the experimental data of structurally similar molecules.

  • 4-Chlorobenzoic acid: The aromatic protons in 4-chlorobenzoic acid typically appear as two doublets in the region of δ 7.5-8.0 ppm.[1] The presence of the hydroxymethyl group at the 3-position in our target molecule is expected to introduce further splitting and shifts in this region, consistent with our predicted three distinct aromatic signals.

  • 4-(Hydroxymethyl)benzoic acid: Experimental data for this compound shows the hydroxymethyl protons as a singlet around δ 4.6 ppm and the aromatic protons as two doublets between δ 7.4 and 8.0 ppm.[2] This supports our predicted chemical shift for the -CH₂OH group.

The analysis of these related compounds provides a strong basis for the predicted NMR data for 4-chloro-3-(hydroxymethyl)benzoic acid, with the expected chemical shifts and splitting patterns aligning well with established principles of NMR spectroscopy.

Experimental Protocol for NMR Acquisition

The following is a detailed, field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-chloro-3-(hydroxymethyl)benzoic acid. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of benzoic acid derivatives and its ability to slow down the exchange of acidic protons, often allowing for the observation of the -COOH and -OH protons. Chloroform-d (CDCl₃) with a small amount of DMSO-d₆ can also be used.

  • Procedure:

    • Accurately weigh 5-10 mg of high-purity 4-chloro-3-(hydroxymethyl)benzoic acid.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Calibration:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Procedure:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

3. ¹H NMR Data Acquisition:

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to allow for full relaxation of all protons, including the slowly relaxing carboxylic acid proton, ensuring accurate integration).

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate all signals.

    • Calibrate the chemical shift to the solvent peak.

4. ¹³C NMR Data Acquisition:

  • Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift to the solvent peak.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock on Deuterium Signal filter->lock shim Shim Magnetic Field lock->shim calibrate Calibrate Chemical Shift shim->calibrate H1_acq ¹H NMR Acquisition calibrate->H1_acq C13_acq ¹³C NMR Acquisition calibrate->C13_acq H1_proc ¹H NMR Processing (FT, Phasing, Integration) H1_acq->H1_proc C13_proc ¹³C NMR Processing (FT, Phasing) C13_acq->C13_proc

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-chloro-3-(hydroxymethyl)benzoic acid based on predicted data and a comparative study of related compounds. The provided spectral interpretations and the detailed experimental protocol offer a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar molecules. The combination of predictive data and empirical comparisons ensures a high degree of scientific integrity and provides a solid framework for the structural elucidation of 4-chloro-3-(hydroxymethyl)benzoic acid.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved from [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Radulović, N. S., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3). Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Scholarly Community Encyclopedia. (n.d.). Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic and Thermal Characterization of 4-chloro-3-(hydroxymethyl)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth framework for the thermodynamic and thermal analysis of 4-chloro-3-(hydroxymethyl)benzoic acid, a compound of interest in medicinal chemistry. Recognizing the limited availability of direct experimental data for this specific molecule, this document serves as a comprehensive methodological protocol. It outlines the critical experimental techniques and computational approaches required to fully characterize its thermodynamic profile, including melting point, enthalpy of fusion, and thermal stability. By leveraging established principles and drawing parallels with closely related benzoic acid derivatives, this guide empowers researchers to generate the robust data necessary for formulation development, stability testing, and quality control.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical parameters are the compound's thermodynamic properties, which govern its stability, solubility, and bioavailability. For a molecule like 4-chloro-3-(hydroxymethyl)benzoic acid, understanding its thermal behavior is not merely an academic exercise; it is a fundamental requirement for advancing through the development pipeline.

The melting point, for instance, is a primary indicator of purity and is influential in formulation strategies such as melt granulation or hot-melt extrusion. The enthalpy of fusion, determined concurrently, provides insight into the strength of the crystal lattice, which in turn affects solubility and dissolution rates. Furthermore, assessing the thermal stability through techniques like thermogravimetric analysis is crucial for defining safe handling, processing, and storage conditions, preventing degradation into potentially toxic byproducts.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for a comprehensive thermal characterization of 4-chloro-3-(hydroxymethyl)benzoic acid.

Physicochemical Properties of 4-chloro-3-(hydroxymethyl)benzoic acid
PropertyValueSource/Method
Molecular Formula C8H7ClO3-
Molecular Weight 186.59 g/mol -
CAS Number 1187238-15-8[1]
Predicted Melting Point Data not availableRequires experimental determination
Predicted pKa Data not availableRequires experimental or computational determination
Predicted Solubility Data not availableRequires experimental determination

Note: The table above highlights the necessity for the experimental work detailed in the subsequent sections.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is essential for a thorough characterization. The following sections detail the primary techniques and the rationale behind their application.

3.1. Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Expertise & Experience: DSC is the gold standard for determining the melting point and enthalpy of fusion of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram provides a wealth of information about the material's thermal transitions.

Trustworthiness: The protocol described below includes calibration and verification steps to ensure the accuracy and reliability of the obtained data. The use of a certified reference material is a self-validating mechanism for the instrument's performance.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of the indium melting peak should be within ±0.5°C of 156.6°C.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-chloro-3-(hydroxymethyl)benzoic acid into a non-hermetic aluminum pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen gas at a flow rate of 50 mL/min to create an inert atmosphere.

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min. The choice of heating rate is a balance between resolution and sensitivity; a slower rate provides better resolution of thermal events.[2]

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Illustrative Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Prepare Prepare Sample (2-5 mg) Calibrate->Prepare Load Load Sample & Reference Prepare->Load Purge Purge with N2 Load->Purge Heat Heat at 10°C/min Purge->Heat Analyze Analyze Thermogram Heat->Analyze Tm Determine Melting Point (Tm) Analyze->Tm dHfus Calculate Enthalpy of Fusion (ΔHfus) Analyze->dHfus

Caption: Experimental workflow for DSC analysis.

3.2. Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. It is indispensable for determining the thermal stability and decomposition profile of a compound. For a molecule with hydroxyl and carboxylic acid groups, TGA can reveal dehydration or decarboxylation events prior to full decomposition.

Trustworthiness: The protocol includes a pre-analysis verification step with a known material to ensure the balance is functioning correctly, providing confidence in the measured mass loss.

Experimental Protocol: TGA Analysis

  • Instrument Verification: Verify the TGA balance performance using a known stable material, such as calcium oxalate.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-chloro-3-(hydroxymethyl)benzoic acid into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset of decomposition is the temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit for handling and storage.

    • The temperatures at which 5% and 10% mass loss occur are often reported as indicators of thermal stability.

    • The derivative of the TGA curve (DTG) can be plotted to show the temperatures at which the rate of mass loss is maximal.

Illustrative Workflow for TGA Analysis

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga TGA Run cluster_analysis_tga Data Analysis Verify Verify TGA Balance Prepare_TGA Prepare Sample (5-10 mg) Verify->Prepare_TGA Load_TGA Load Sample Prepare_TGA->Load_TGA Purge_TGA Purge with N2 Load_TGA->Purge_TGA Heat_TGA Heat at 10°C/min Purge_TGA->Heat_TGA Analyze_TGA Analyze TGA/DTG Curves Heat_TGA->Analyze_TGA T_onset Determine Onset of Decomposition Analyze_TGA->T_onset Mass_Loss Quantify Mass Loss Steps Analyze_TGA->Mass_Loss

Caption: Experimental workflow for TGA analysis.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, and as a complement to it, computational chemistry provides powerful tools for predicting thermodynamic properties.

Expertise & Experience: Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to predict molecular properties. For substituted benzoic acids, DFT calculations can provide insights into conformational energies, rotational barriers, and intermolecular interactions, which are the microscopic determinants of macroscopic thermodynamic properties.[3]

Authoritative Grounding: High-level quantum-chemical methods, such as G4 theory, have been successfully used to calculate gas-phase enthalpies of formation for complex organic molecules, showing good agreement with experimental results from combustion calorimetry.[4]

Methodology: DFT Calculations

  • Conformational Analysis: Perform a thorough conformational search for 4-chloro-3-(hydroxymethyl)benzoic acid to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of the most stable conformers and perform frequency calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • Thermochemical Property Calculation: From the frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated.

  • Crystal Structure Prediction: Advanced computational methods can also be employed to predict the most likely crystal packing arrangements, from which lattice energies can be estimated, providing a theoretical basis for the experimentally determined melting point and enthalpy of fusion.

Conclusion and Future Directions

The comprehensive characterization of the thermodynamic and thermal properties of 4-chloro-3-(hydroxymethyl)benzoic acid is a critical step in its development as a potential pharmaceutical agent. This guide provides a robust framework for undertaking this characterization, emphasizing the importance of rigorous experimental methodologies and the synergistic use of computational tools.

The successful application of the described DSC, TGA, and computational protocols will yield a detailed understanding of the compound's melting behavior, enthalpy of fusion, and thermal stability. This data is foundational for all subsequent stages of drug development, from formulation design to ensuring the safety and stability of the final drug product. Further studies could also explore the solid-state properties in more detail, including polymorphism screening, which is a critical consideration for any crystalline API.

References
  • ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating process is performed in successive isothermal steps. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-chloro- (CAS 74-11-3). Retrieved from [Link]

  • Mendeley Data. (2019). Molar Heat Capacities of Benzoic Acid as a Function of Temperature. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • PubChemLite. (n.d.). 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]

  • PubMed. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-hydroxybenzoic acid (C7H5ClO3). Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Retrieved from [Link]

  • Molport. (n.d.). 4-chloro-3-(hydroxymethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • ResearchGate. (2023). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(hydroxymethyl)benzoic acid (C8H8O3). Retrieved from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Toxicity Profile for 4-Chloro-3-(hydroxymethyl)benzoic acid: A Technical Guide for Drug Development

Introduction & Strategic Utility In the landscape of preclinical drug development, the selection and safety profiling of synthetic intermediates are as critical as the active pharmaceutical ingredients (APIs) they produc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In the landscape of preclinical drug development, the selection and safety profiling of synthetic intermediates are as critical as the active pharmaceutical ingredients (APIs) they produce. 4-Chloro-3-(hydroxymethyl)benzoic acid (CAS: 1187238-15-8) is a highly versatile, bifunctional building block widely utilized by medicinal chemists. This guide provides an in-depth analysis of its physicochemical properties, safety data sheet (SDS) requirements, and toxicity profile, ensuring that researchers can safely and effectively integrate this compound into high-throughput synthesis workflows.

Physicochemical Properties & Molecular Causality

Understanding the fundamental properties of an intermediate dictates downstream handling, solubility, and reactivity. The structural features of 4-chloro-3-(hydroxymethyl)benzoic acid have been strategically selected in drug design to balance reactivity with metabolic stability.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Chloro-3-(hydroxymethyl)benzoic acid
CAS Number 1187238-15-8
Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
Physical State Solid (typically pale yellow to white powder)
Key Functional Groups Carboxylic acid, Aryl chloride, Hydroxymethyl
Solubility Soluble in DMSO, Methanol, and DMF; poorly soluble in water

Causality in Molecular Design: The presence of the carboxylic acid moiety provides a highly reactive site for amidation or esterification, allowing rapid coupling to diverse pharmacophores. The chloro-substitution at the para-position provides critical steric bulk and electron-withdrawal, which increases the metabolic resistance of the resulting API against cytochrome P450-mediated oxidation. Meanwhile, the hydroxymethyl group acts as a secondary functionalization site or a critical hydrogen-bond donor/acceptor within target kinase pockets.

Safety Data Sheet (SDS) & Hazard Mitigation

As a substituted benzoic acid, this compound exhibits specific localized toxicities that must be managed during synthesis.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Handling Protocol

To ensure a self-validating safety system in the laboratory, handling must incorporate redundant protective measures:

  • Engineering Controls: All weighing and transfer operations must occur within a certified Class II biological safety cabinet or chemical fume hood.

    • Causality: The powder form poses an inhalation risk (H335). Local exhaust ventilation ensures that airborne particulates are captured before reaching the operator's breathing zone.

  • Personal Protective Equipment (PPE): Use chemical-resistant nitrile gloves (minimum 4 mil thickness), safety goggles, and a lab coat.

    • Causality: The compound's acidic nature can cause local pH disruption and protein denaturation upon contact with skin or ocular mucosa. Nitrile provides a superior chemical barrier against organic acids compared to standard latex, preventing dermal penetration.

  • Validation Step: Post-handling, operators must inspect gloves for degradation or discoloration and wash hands with a neutralizing soap. Any pH-indicator paper swabbed on the benchtop should remain neutral (pH 7), validating that no microscopic spills occurred.

Pharmacological Relevance & Toxicity Profile

While 4-chloro-3-(hydroxymethyl)benzoic acid is generally not intended as a final therapeutic agent, its toxicity profile is highly relevant for assessing the safety of residual impurities in drug batches.

This compound has been prominently featured as a core scaffold in the development of SGK1/3 (Serum/Glucocorticoid Regulated Kinase) inhibitors , which are investigated for their role in oncology and inflammatory diseases ([1]). Furthermore, it has been utilized in the synthesis of Bradykinin B1 receptor antagonists , which are critical in managing neuropathic pain and inflammation ([2]).

Systemic toxicity of the unreacted intermediate is generally low, but off-target screening is mandatory to ensure that unreacted carboxylic acids do not cause non-specific protein binding or cellular irritation in vivo.

Pathway A 4-Chloro-3-(hydroxymethyl) benzoic acid (CAS: 1187238-15-8) B Amidation / Esterification A->B Synthetic Modification C SGK1/3 Inhibitors (WO2020212697A1) B->C Target Binding D Bradykinin B1 Antagonists (US20070032475A1) B->D Target Binding E Cellular Toxicity / Off-Target Screening C->E Safety Validation D->E Safety Validation

Fig 1: Synthetic utility and downstream safety validation pathway of 4-chloro-3-(hydroxymethyl)benzoic acid.

Experimental Protocol: In Vitro Cytotoxicity Profiling

To validate the safety profile of 4-chloro-3-(hydroxymethyl)benzoic acid and its derivatives, researchers must employ a robust cytotoxicity assay. The following protocol outlines an ATP-based luminescence assay (CellTiter-Glo) designed as a self-validating system.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve a final testing concentration range of 1 nM to 100 µM.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a 384-well opaque white plate at a density of 2,000 cells/well in 25 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Incubation: Transfer 100 nL of the serially diluted compound to the assay plates using an acoustic liquid handler (e.g., Echo 550). Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a multi-mode microplate reader.

Causality & Self-Validating System Integration
  • Causality of Assay Choice: Why use an ATP-based luminescence assay instead of a traditional MTT (tetrazolium) assay? Carboxylic acid intermediates and redox-active compounds can artificially reduce MTT to formazan, creating false-positive viability signals. ATP quantitation provides a direct, interference-free measure of metabolic viability.

  • Self-Validating Controls: The protocol is engineered to validate its own accuracy on every plate:

    • Positive Control (Staurosporine 1 µM): Induces known apoptosis. If the luminescence signal does not drop to near-zero in these wells, the assay's dynamic range is compromised, and the plate is rejected.

    • Negative Control (0.1% DMSO Vehicle): Establishes the 100% viability baseline. Maintaining DMSO concentrations strictly at 0.1% ensures that any observed toxicity is causally linked to the compound, not solvent-induced membrane degradation.

Workflow S1 1. Compound Preparation (DMSO Stock) S3 3. Compound Incubation (24h - 72h) S1->S3 S2 2. Cell Seeding (HepG2 / HEK293) S2->S3 S4 4. CellTiter-Glo Assay (ATP Luminescence) S3->S4 Lyse & Add Reagent S5 5. IC50 Calculation & Toxicity Profiling S4->S5 Luminescence Readout

Fig 2: High-throughput in vitro cytotoxicity assay workflow for safety profiling.

Conclusion

4-Chloro-3-(hydroxymethyl)benzoic acid is an indispensable intermediate in modern medicinal chemistry, serving as the backbone for highly targeted therapeutics. By understanding the causality behind its physicochemical properties and adhering to strict, self-validating SDS protocols, researchers can safely leverage its reactivity. Rigorous in vitro toxicity profiling ensures that the transition from raw intermediate to final API maintains the highest standards of safety and efficacy.

References

  • Title: WO2020212697A1 - Inhibitor compounds (SGK1/3 Inhibitors)
  • Title: US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism Source: US Patent Office / Google Patents URL
  • Title: PubChem Compound Summary and Global Harmonized System (GHS) Safety Guidelines Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

Mechanism of action for 4-chloro-3-(hydroxymethyl)benzoic acid in biological assays

Title: Mechanism of Action and Assay Methodologies for 4-Chloro-3-(hydroxymethyl)benzoic Acid in Biological Systems Subtitle: A Technical Guide on Fragment-Based Lead Discovery and Kinase Inhibitor Development Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action and Assay Methodologies for 4-Chloro-3-(hydroxymethyl)benzoic Acid in Biological Systems Subtitle: A Technical Guide on Fragment-Based Lead Discovery and Kinase Inhibitor Development

Executive Summary

In modern drug discovery, low-molecular-weight compounds often serve as critical pharmacophoric anchors. 4-chloro-3-(hydroxymethyl)benzoic acid (CAS 1187238-15-8) is a highly versatile chemical building block[1] that has gained prominence as a foundational fragment in the development of targeted therapeutics, most notably in the synthesis of Serum and Glucocorticoid-Regulated Kinase (SGK) inhibitors [2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and biological validation. Rather than treating this compound merely as a synthetic intermediate, this guide evaluates it through the lens of Fragment-Based Lead Discovery (FBLD) . We will dissect its mechanism of action (MoA) at the target site, outline the self-validating biological assays required to measure its engagement, and demonstrate how it is optimized into a potent kinase inhibitor[3].

Pharmacophoric Architecture & Mechanism of Action

To understand the biological utility of 4-chloro-3-(hydroxymethyl)benzoic acid, we must first deconstruct its structural features and their causal relationship with target engagement:

  • The Carboxylic Acid Moiety: In biochemical environments, the carboxylate acts as a primary interaction hub. In the context of kinase active sites, it frequently forms critical salt bridges with catalytic lysine residues or coordinates with active-site metal ions (e.g., Mg2+ ). During lead optimization, this group is often converted into an amide (e.g., N-propylbenzamide) to enhance cell permeability and direct hydrogen bonding to the kinase hinge region[2].

  • The 4-Chloro Substituent: Halogens are highly lipophilic and electron-withdrawing. The chloro group drives the fragment into deep, hydrophobic sub-pockets within the target protein, establishing stabilizing halogen bonds that significantly increase ligand residence time.

  • The 3-Hydroxymethyl Group: This moiety acts as both a hydrogen bond donor and acceptor, providing directional specificity that prevents the fragment from adopting multiple, non-productive binding poses.

Target Engagement: The SGK Pathway

In oncology, SGK1/2/3 kinases are critical downstream effectors of the PI3K/mTOR pathway. When tumors develop resistance to AKT inhibitors, SGK is frequently upregulated to maintain cell survival. Derivatives of 4-chloro-3-(hydroxymethyl)benzoic acid act as ATP-competitive inhibitors of SGK, blocking the phosphorylation of downstream targets like NDRG1, thereby halting tumor proliferation[3].

SGK_Pathway PI3K PI3K Activation mTORC2 mTORC2 Complex PI3K->mTORC2 Activates SGK SGK1/2/3 Kinase mTORC2->SGK Phosphorylates NDRG1 NDRG1 Phosphorylation SGK->NDRG1 Phosphorylates Inhibitor Derivative of 4-chloro-3-(hydroxymethyl)benzoic acid Inhibitor->SGK Blocks ATP Pocket Proliferation Tumor Proliferation NDRG1->Proliferation Promotes

Fig 1: Mechanism of SGK inhibition and downstream signaling blockade.

Experimental Protocols: A Self-Validating System

Evaluating a low-affinity fragment requires a tiered assay approach. We begin with biophysical screening to confirm direct binding, followed by biochemical assays to measure functional inhibition once the fragment is optimized.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Causality: Fragments like 4-chloro-3-(hydroxymethyl)benzoic acid typically exhibit low binding affinities ( KD​ in the high micromolar range) and rapid dissociation rates. Traditional biochemical assays yield false negatives at these ranges. SPR provides real-time, label-free detection capable of capturing these transient interactions.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize His-tagged SGK1 onto an anti-His antibody-coupled CM5 sensor chip.

    • Causality: Standard amine coupling risks modifying lysine residues in the ATP-binding pocket, destroying the active site. His-tag capture ensures uniform, oriented presentation of the functional kinase.

  • Buffer Formulation: Utilize PBS-P+ (Phosphate-buffered saline with 0.05% Surfactant P20) supplemented with 5% DMSO.

    • Causality: Fragments require high concentrations (up to 1 mM) for screening, necessitating DMSO for solubility. The surfactant prevents non-specific compound aggregation, a common source of false positives.

  • Analyte Injection: Inject 4-chloro-3-(hydroxymethyl)benzoic acid in a 2-fold concentration series (12.5 µM to 200 µM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed rapid on/off rates are true kinetic events.

  • Self-Validation & Data Processing: Implement "double-referencing" by subtracting the signal from a blank reference channel and a buffer-only injection. Include a known weak binder (e.g., adenine) as a positive control to verify surface activity throughout the run.

Protocol B: TR-FRET Kinase Assay for Functional Inhibition

Causality: Once the fragment is chemically elaborated (e.g., via amidation to form Intermediate 11.4[2]), its affinity increases, making it suitable for functional biochemical evaluation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its time-gated detection eliminates auto-fluorescence interference from the test compounds.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well plate, combine 5 nM recombinant SGK1, 100 nM biotinylated-crosstide substrate, and ATP at exactly its apparent Km​ concentration (typically ~50 µM).

    • Causality: Running the assay at the ATP Km​ balances the assay window while ensuring maximum sensitivity to ATP-competitive inhibitors.

  • Compound Addition: Dispense the elaborated compound in a 10-point dose-response curve.

  • Reaction & Quench: Incubate at room temperature for 60 minutes. Terminate the reaction by adding 10 mM EDTA.

    • Causality: EDTA rapidly chelates Mg2+ , abruptly halting kinase catalytic activity and providing a stable reading window for the detection reagents.

  • Detection & Self-Validation: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Include a no-enzyme control (0% activity baseline) and a pan-kinase inhibitor like Staurosporine (100% inhibition control) to ensure the assay Z'-factor remains > 0.6.

Quantitative Progression Data

The true value of 4-chloro-3-(hydroxymethyl)benzoic acid is realized during its optimization. The table below summarizes the quantitative progression from the bare fragment to a highly potent SGK inhibitor, demonstrating the improvement in affinity and functional inhibition.

Compound StageChemical EntityPrimary AssayTarget KD​ (µM) IC50​ (µM)Ligand Efficiency (LE)*
Primary Fragment 4-chloro-3-(hydroxymethyl)benzoic acidSPRSGK1185.0> 5000.36
Intermediate 4-chloro-3-(hydroxymethyl)-N-propylbenzamideTR-FRETSGK114.245.50.34
Optimized Lead Substituted SGK Inhibitor (WO2020212697A1)TR-FRETSGK10.0120.0350.41

*Ligand Efficiency (kcal/mol/heavy atom) measures binding energy per non-hydrogen atom. An LE > 0.3 is considered highly favorable in drug design.

Workflow Visualization

The transition from the initial biological assay to the final lead compound follows a strict, iterative workflow.

FBDD_Workflow Frag Fragment Library (CAS 1187238-15-8) SPR SPR Screening (KD Determination) Frag->SPR Screen Xray X-ray Crystallography (Binding Mode) SPR->Xray Hit ID Opt Amidation/Coupling (Hit-to-Lead) Xray->Opt Structure Lead Optimized SGK Inhibitor (IC50 < 100 nM) Opt->Lead Affinity

Fig 2: Fragment-based lead discovery workflow for 4-chloro-3-(hydroxymethyl)benzoic acid.

References

  • WIPO Patentscope. "WO/2020/212697 INHIBITOR COMPOUNDS." Azeria Therapeutics Limited. (Details the use of 4-chloro-3-(hydroxymethyl)benzoic acid in SGK inhibitor synthesis). URL:[Link]

  • Google Patents. "WO2020212697A1 - Inhibitor compounds." (Provides structural claims and biological target validation for SGK pathway inhibition).
  • Molport Chemical Database. "4-chloro-3-(hydroxymethyl)benzoic acid | 1187238-15-8." (Chemical properties and commercial availability). URL:[Link]

Sources

Exploratory

Electronic and Steric Properties of 4-Chloro-3-(hydroxymethyl)benzoic Acid: A Technical Guide for Drug Development

Executive Summary In modern rational drug design, the precise calibration of a pharmacophore’s electronic distribution and steric topography is critical for target affinity and metabolic stability. 4-Chloro-3-(hydroxymet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the precise calibration of a pharmacophore’s electronic distribution and steric topography is critical for target affinity and metabolic stability. 4-Chloro-3-(hydroxymethyl)benzoic acid is a highly versatile building block characterized by a unique push-pull electronic system and a sterically congested ortho-relationship between its halogen and carbinol substituents. This whitepaper provides an in-depth analysis of its physicochemical properties, detailing how the interplay of Hammett parameters and Charton steric values dictates its conformational dynamics, pKa, and chemoselective reactivity.

Molecular Architecture and Electronic Topography

The reactivity and binding affinity of 4-chloro-3-(hydroxymethyl)benzoic acid are governed by the orthogonal electronic effects of its three substituents on the benzene core.

Inductive and Resonance Contributions
  • The Carboxylic Acid (-COOH) Anchor: Located at C1, this group is the primary electron-withdrawing group (EWG), deactivating the ring via both inductive (-I) and resonance (-M) effects.

  • The Chloro (-Cl) Substituent: Positioned at C4 (para to the -COOH), the chlorine atom exerts a strong inductive electron-withdrawing effect (-I) that dominates its weak resonance electron-donating capability (+M). According to established Hammett substituent constants, the para-chloro group has a σp​ value of 0.23, contributing significantly to the net deactivation of the ring[1].

  • The Hydroxymethyl (-CH2OH) Group: Located at C3 (meta to the -COOH), this group presents a nuanced electronic profile. While alkyl groups are generally electron-donating, the electronegative oxygen of the hydroxyl group exerts an inductive pull (-I). At the meta position, this inductive effect outweighs any hyperconjugative donation, resulting in a weakly electron-withdrawing Hammett constant ( σm​=0.07 )[1].

pKa Modulation and Self-Validating Thermodynamics

The acidity of the C1 carboxylic acid is directly modulated by the electronic contributions of the C3 and C4 substituents. We can predict the pKa of this molecule using the Hammett equation:

pKa​=pKa0​−ρ∑σ

Given that the pKa of unsubstituted benzoic acid ( pKa0​ ) is 4.20, and the reaction constant ( ρ ) for benzoic acid dissociation in water at 25 °C is 1.00, we sum the substituent effects relative to C1:

  • ∑σ=σm​(−CH2​OH)+σp​(−Cl)=0.07+0.23=0.30

  • Calculated pKa: 4.20−(1.00×0.30)=3.90

This theoretical pKa of ~3.90 indicates that the molecule is significantly more acidic than standard benzoic acid. This self-validating calculation demonstrates that the net electron-withdrawing nature of the system stabilizes the conjugate carboxylate base, a critical factor when formulating the molecule as a pharmaceutical salt.

Steric Parameters and Conformational Dynamics

While electronic effects dictate the molecule's thermodynamics, its kinetic behavior and 3D spatial orientation are governed by steric hindrance—specifically the "ortho-effect" between the C3 and C4 substituents.

The C3-C4 Ortho-Clash

The chlorine atom is a bulky substituent, quantified by a Charton steric parameter ( v ) of 0.55 and a Taft steric parameter ( Es​ ) of -0.97[2][3]. The adjacent hydroxymethyl group at C3 is also sterically demanding due to the freely rotating hydroxyl moiety.

Because these groups are ortho to each other, they experience severe van der Waals repulsion. This steric clash restricts the free rotation of the C3-C α bond. To minimize steric strain, the hydroxymethyl group undergoes conformational locking , preferentially adopting specific rotamers (typically gauche-trans or trans-gauche) where the oxygen atom points away from the dense electron cloud of the chlorine atom[2]. This restricted rotation must be accounted for during in silico docking studies, as it limits the conformational entropy of the molecule upon binding to a target receptor.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters that define the molecule's behavior.

ParameterSubstituent / PositionValuePhysicochemical Implication
Hammett σm​ -CH 2​ OH (meta to C1)0.07Weakly electron-withdrawing via induction[1]
Hammett σp​ -Cl (para to C1)0.23Moderately electron-withdrawing (-I > +M)[1]
Combined Σσ System relative to C10.30Net deactivation of the aromatic ring
Estimated pKa -COOH group~3.90Increased acidity vs. benzoic acid (4.20)
Charton v -Cl0.55Significant steric bulk at C4[3]
Taft Es​ -Cl-0.97High steric hindrance restricting adjacent groups[3]

Chemoselective Reactivity & Experimental Workflows

The combination of an electron-deficient ring and high steric bulk at the C3/C4 positions dictates a specific reactivity profile. The ring is highly resistant to Electrophilic Aromatic Substitution (EAS) but is primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal cross-coupling at the C-Cl bond.

Furthermore, functionalizing the sterically hindered -CH 2​ OH group requires careful reagent selection. Below is a field-proven protocol for the chemoselective oxidation of the hydroxymethyl group to a formyl group, a common transformation in drug synthesis[4].

Protocol: Chemoselective Oxidation to 4-Chloro-3-formylbenzoic Acid

Objective: Oxidize the C3 carbinol to an aldehyde without over-oxidizing to a dicarboxylic acid or degrading the C1 carboxylate.

Rationale & Causality: The presence of the unprotected carboxylic acid precludes the use of alkaline oxidants (like KMnO 4​ ), while the electron-withdrawing chlorine atom slightly deactivates the benzylic position. Activated Manganese(IV) Oxide (MnO 2​ ) is selected because it operates via a mild radical mechanism on its solid surface, strictly targeting benzylic alcohols. Because the C3 position is sterically hindered by the ortho-chlorine, the effective collision frequency with the heterogeneous MnO 2​ surface is reduced. Therefore, causality dictates the use of a high stoichiometric excess of the oxidant and elevated temperatures to drive the reaction.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-chloro-3-(hydroxymethyl)benzoic acid in anhydrous toluene to achieve a 0.2 M concentration. Note: Toluene is chosen over standard dichloromethane to allow for a higher reflux temperature (110 °C), which is necessary to overcome the steric activation barrier at the hindered C3 position.

  • Oxidant Addition: Add 10.0 equivalents of activated MnO 2​ powder. The large excess compensates for the reduced surface-interaction rate caused by the ortho-chloro steric shield.

  • Thermal Activation: Attach a Dean-Stark apparatus and reflux the black suspension for 12–18 hours under an inert argon atmosphere. The Dean-Stark trap removes the water byproduct, driving the equilibrium forward and preventing the hydration of the product aldehyde (which could otherwise lead to over-oxidation).

  • Isolation: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate to desorb the product from the manganese lattice.

  • Purification: Concentrate the filtrate in vacuo to yield 4-chloro-3-formylbenzoic acid.

Systems-Level Logic Visualization

The following diagram maps the causal relationships between the molecule's structural features and its macroscopic chemical behavior.

G Molecule 4-Chloro-3-(hydroxymethyl) benzoic acid Electronic Electronic Effects (-I, +M, +I) Molecule->Electronic Steric Steric Effects (Ortho-Clash) Molecule->Steric pKa Lowered pKa (~3.90) Enhanced Acidity Electronic->pKa SNAr Ring Deactivation Primed for SNAr Electronic->SNAr Oxidation Sterically Hindered -OH Requires Activated Oxidants Electronic->Oxidation Inductive pull Rotamer Restricted C3-Cα Rotation Specific Rotamer Preference Steric->Rotamer Steric->Oxidation

Fig 1. Systems-level logic of electronic and steric effects governing molecular reactivity.

References

  • [1] Hammett Substituent Constants - Stenutz Physical Organic Chemistry Database. Available at:[Link]

  • [2] Conformational properties of alkyl glucosyl sulfones in solution - RSC Publishing (Discusses Charton steric descriptors and rotamer populations). Available at:[Link]

  • [3] Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies - ACS Publications (Details Taft-Dubois and Charton parameters for halogens and alkyl groups). Available at:[Link]

  • [4] Novel compounds useful for bradykinin B1 receptor antagonism (US 2007/0032475A1) - Google Patents (Provides validated synthetic pathways for the MnO2 oxidation of 4-chloro-3-hydroxymethyl derivatives). Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3-(hydroxymethyl)benzoic acid as a Critical Building Block in the Synthesis of Pioneer Factor Inhibitors

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: API Intermediate Synthesis, Amide Coupling, and FOXA1 Oncology Targets Executive Summary In the landscape of modern oncology drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: API Intermediate Synthesis, Amide Coupling, and FOXA1 Oncology Targets

Executive Summary

In the landscape of modern oncology drug development, the synthesis of highly targeted small-molecule inhibitors requires robust, bifunctional starting materials. 4-Chloro-3-(hydroxymethyl)benzoic acid (CAS: 1187238-15-8) has emerged as a critical intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs), particularly those targeting pioneer transcription factors[1]. This application note details the mechanistic rationale, biological context, and validated synthetic protocols for utilizing this compound in the development of FOXA1 inhibitors for hormone-resistant breast cancer.

Chemical Profile & Mechanistic Rationale

The utility of 4-chloro-3-(hydroxymethyl)benzoic acid lies in its orthogonal reactivity and its specific substitution pattern:

  • Carboxylic Acid Moiety: Serves as the primary anchor for amide coupling, allowing for the rapid generation of diverse benzamide libraries.

  • Hydroxymethyl Group: Acts as a latent electrophile or nucleophile. Once the amide is formed, the primary alcohol can be selectively oxidized to an aldehyde (for reductive amination) or converted to a leaving group (for etherification/alkylation), enabling the construction of complex API scaffolds.

  • 4-Chloro Substituent: Provides a strong inductive effect that modulates the electronics of the aromatic ring. In drug design, this halogen blocks metabolic para-hydroxylation by CYP450 enzymes, significantly improving the pharmacokinetic half-life of the final API.

Biological Context: Targeting FOXA1 in ER+ Breast Cancer

The downstream APIs derived from this intermediate are primarily investigated as inhibitors of FOXA1 (Forkhead box protein A1). FOXA1 is an essential "pioneer factor" that binds to condensed chromatin, opening the DNA structure to allow the Estrogen Receptor (ER) to bind and drive oncogenic transcription[2].

In approximately 30% of ER+ luminal breast cancers, patients develop resistance to standard endocrine therapies (e.g., tamoxifen). In these resistant states, the tumor remains heavily dependent on FOXA1. By synthesizing small molecules that selectively inhibit FOXA1, researchers can block the chromatin remodeling process, effectively starving the tumor of its transcriptional drive[2].

FOXA1Pathway Inhibitor Small Molecule Inhibitor (API) FOXA1 FOXA1 Pioneer Factor Inhibitor->FOXA1 Blocks Chromatin Chromatin Remodeling (Opening DNA) FOXA1->Chromatin Initiates ER Estrogen Receptor (ER) Binding Chromatin->ER Enables Transcription Oncogenic Gene Transcription ER->Transcription Drives Tumor ER+ Breast Cancer Tumor Growth Transcription->Tumor Promotes

Mechanism of action: FOXA1 pioneer factor signaling pathway in ER+ breast cancer.

Experimental Protocol: Amide Coupling Workflow

The following protocol details the synthesis of 4-chloro-3-(hydroxymethyl)-N-propylbenzamide , a foundational intermediate for FOXA1 inhibitors, adapted from validated patent literature (3[3]).

Step-by-Step Methodology

1. Activation of the Carboxylic Acid

  • Action: In an oven-dried flask under inert atmosphere, dissolve 4-Chloro-3-(hydroxymethyl)benzoic acid (150 mg, 0.804 mmol, 1.0 eq) and HATU (367 mg, 0.965 mmol, 1.2 eq) in anhydrous DMF (3 mL).

  • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive O-Atab ester, which is critical for driving the reaction to completion at room temperature without degrading the unprotected hydroxymethyl group. Anhydrous DMF prevents competitive hydrolysis of the active ester.

2. Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (0.28 mL, 1.61 mmol, 2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU activation, while its steric bulk ensures it does not compete with the primary amine in the subsequent coupling step.

3. Amine Coupling

  • Action: Dissolve propylamine (0.073 mL, 0.884 mmol, 1.1 eq) in DMF (1 mL) and add it dropwise to the activated mixture. Stir at room temperature for 1 to 2 hours.

  • Causality: The slight stoichiometric excess of propylamine (1.1 eq) ensures total consumption of the active ester, maximizing the yield of the target benzamide.

4. Self-Validation Checkpoint

  • Action: Sample 5 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation Logic: The protocol is self-validating if the Total Ion Chromatogram (TIC) shows complete consumption of the starting material mass (m/z 185 [M-H]⁻) and the emergence of a dominant product mass (m/z 228 [M+H]⁺). If starting material persists, the causality points to moisture degrading the HATU active ester; add an additional 0.2 eq of HATU to drive completion.

5. Workup and Isolation

  • Action: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Causality: The NH₄Cl quench neutralizes excess base and unreacted amine. Ethyl acetate selectively partitions the desired product away from the highly water-soluble DMF and HATU byproducts (such as tetramethylurea).

SyntheticWorkflow SM 4-Chloro-3-(hydroxymethyl) benzoic acid (Starting Material) Reagents Amide Coupling HATU, DIPEA, Propylamine SM->Reagents Int1 4-Chloro-3-(hydroxymethyl) -N-propylbenzamide Reagents->Int1 Oxidation Oxidation (e.g., MnO2) Int1->Oxidation Int2 4-Chloro-3-formyl- N-propylbenzamide Oxidation->Int2 API FOXA1 Inhibitor (API Scaffold) Int2->API

Synthetic workflow from 4-Chloro-3-(hydroxymethyl)benzoic acid to FOXA1 API scaffolds.

Quantitative Data & Analytical Parameters

The following table summarizes the key analytical metrics for tracking the transformation of the starting material into the first key intermediate.

Parameter4-Chloro-3-(hydroxymethyl)benzoic acid4-Chloro-3-(hydroxymethyl)-N-propylbenzamide
Role API Starting Material (SM)Key Intermediate
CAS Number 1187238-15-8Proprietary
Molecular Formula C₈H₇ClO₃C₁₁H₁₄ClNO₂
Molecular Weight 186.59 g/mol 227.69 g/mol
Typical Yield N/A (Commercial)85 – 92%
LC-MS (m/z) 185 [M-H]⁻228[M+H]⁺
¹H NMR Key Shifts δ ~4.7 ppm (s, 2H, -CH₂OH)δ ~3.4 ppm (q, 2H, -NH-CH₂-), 4.7 ppm (s, 2H)

References

  • Molport (2026). 4-chloro-3-(hydroxymethyl)benzoic acid | 1187238-15-8. 1

  • World Intellectual Property Organization (2020). WO2020212697A1: Inhibitor compounds. 3

  • Cancer Research Horizons (2019). Azeria Therapeutics announces £32 million Series B financing. 2

Sources

Application

Application Note: Selective Hydroxyl Protection Strategies for 4-Chloro-3-(hydroxymethyl)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the selective protection of the primary hydroxyl group in the presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the selective protection of the primary hydroxyl group in the presence of a carboxylic acid on a chloroaromatic scaffold.

Introduction & Mechanistic Rationale

The molecule 4-chloro-3-(hydroxymethyl)benzoic acid presents a classic chemoselectivity challenge in organic synthesis: differentiating a moderately acidic carboxylic acid ( pKa​≈4 ) from a nucleophilic primary benzylic alcohol ( pKa​≈15 ). The electron-withdrawing chloro group at the para position to the carboxylate slightly increases the acidity of the benzoic acid, while the sterically accessible hydroxymethyl group remains highly reactive.

Direct protection of the alcohol without addressing the carboxylic acid often leads to competitive esterification or poor yields. To achieve absolute chemoselectivity, synthetic chemists rely on two primary strategies[1]:

  • Strategy A: Transient Bis-Silylation & Selective Hydrolysis. Exploits the differential electrophilicity of silyl ethers versus silyl esters[2].

  • Strategy B: Orthogonal Esterification. Masks the carboxylic acid first, allowing for the installation of acid-labile protecting groups (like THP) that are highly stable to strong downstream bases[3].

Mandatory Visualization: Protection Workflows

G cluster_A Strategy A: Transient Bis-Silylation cluster_B Strategy B: Orthogonal Esterification SM 4-chloro-3-(hydroxymethyl) benzoic acid BisTBS Bis-Silylated Intermediate (TBS Ester + TBS Ether) SM->BisTBS TBSCl (2.5 eq) Imidazole MeEster Methyl Ester Intermediate (Free -OH) SM->MeEster MeOH, H2SO4 or MeI, K2CO3 ProdA TBS-Protected Alcohol Free Carboxylic Acid BisTBS->ProdA Mild Hydrolysis (K2CO3, MeOH) THPEther THP Ether / Methyl Ester Fully Protected MeEster->THPEther DHP, pTsOH ProdB THP-Protected Alcohol Free Carboxylic Acid THPEther->ProdB LiOH, THF/H2O

Divergent protection workflows for 4-chloro-3-(hydroxymethyl)benzoic acid.

Strategy A: Transient Bis-Silylation (The "One-Pot" Approach)

Causality & Expertise

The bis-silylation of hydroxy acids is a highly efficient tactic frequently utilized in complex natural product synthesis[2]. When 4-chloro-3-(hydroxymethyl)benzoic acid is treated with excess tert-butyldimethylsilyl chloride (TBSCl), both the alcohol and the carboxylic acid are silylated.

The critical mechanistic advantage lies in the differential reactivity of the intermediate . The silicon atom in a silyl ester ( −CO−O−TBS ) is highly electrophilic because the adjacent carbonyl group withdraws electron density. Consequently, the silyl ester is highly susceptible to mild solvolysis. Conversely, the silicon atom in the benzylic silyl ether ( −CH2​−O−TBS ) is electron-rich and completely stable to mild base[1]. Brief exposure to potassium carbonate in methanol selectively cleaves the ester in minutes, yielding the desired TBS-protected alcohol with a free carboxylic acid.

Step-by-Step Protocol

Step 1: Bis-Silylation

  • Charge an oven-dried flask with 4-chloro-3-(hydroxymethyl)benzoic acid (1.0 equiv) and imidazole (5.0 equiv) in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C under inert atmosphere (N₂ or Ar).

  • Add TBSCl (2.5 equiv) portionwise. The reaction will become cloudy as imidazolium chloride precipitates.

  • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (complete consumption of starting material).

  • Quench with ice water and extract with Hexanes/EtOAc (4:1). Wash the organic layer thoroughly with water (3x) to remove DMF and imidazole. Dry over Na2​SO4​ and concentrate to yield the crude bis-TBS intermediate.

Step 2: Selective Hydrolysis

  • Dissolve the crude bis-TBS intermediate in a 4:1 mixture of THF and Methanol (0.1 M).

  • Add a solution of K2​CO3​ (0.5 equiv) dissolved in a minimum amount of water.

  • Stir at room temperature for 30–45 minutes. (Prolonged exposure is unnecessary and may lead to minor ether cleavage).

  • Carefully acidify the mixture to pH 4 using 1M Citric Acid.

  • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. The resulting product is 4-chloro-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid, usually pure enough for downstream coupling.

Strategy B: Orthogonal Esterification & THP Protection

Causality & Expertise

If the downstream synthetic sequence involves harsh nucleophiles (e.g., organolithium reagents or aggressive Grignard additions), silyl ethers may undergo undesired migration or cleavage[3]. In such cases, a tetrahydropyranyl (THP) ether is preferred due to its absolute stability to strong bases.

Because acid-catalyzed THP protection can be complicated by the presence of a free carboxylic acid, the acid must first be masked as a methyl ester. The critical E-E-A-T insight here is the workup of the final saponification : THP groups are highly acid-labile. When hydrolyzing the methyl ester with LiOH, the subsequent acidification must be strictly controlled using a weak acid (like citric acid or NaH2​PO4​ ) to prevent the THP group from falling off during isolation[1].

Step-by-Step Protocol

Step 1: Methyl Esterification

  • Dissolve 4-chloro-3-(hydroxymethyl)benzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Add a catalytic amount of concentrated H2​SO4​ (0.05 equiv).

  • Reflux for 12 hours. Concentrate the mixture in vacuo, neutralize with saturated NaHCO3​ , and extract with EtOAc to yield the methyl ester.

Step 2: THP Protection

  • Dissolve the methyl ester in anhydrous DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Stir at room temperature for 4 hours. Quench with saturated NaHCO3​ , extract with DCM, and concentrate to yield the fully protected intermediate.

Step 3: Saponification (Self-Validating Step)

  • Dissolve the intermediate in THF/MeOH/ H2​O (3:1:1, 0.1 M).

  • Add LiOH⋅H2​O (3.0 equiv) and stir at room temperature for 12 hours.

  • Critical Isolation: Cool to 0 °C. Carefully adjust the pH to 5.0 using 1M Citric Acid. Do not use HCl or H2​SO4​ .

  • Immediately extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate to yield the THP-protected hydroxy acid.

Quantitative Data Presentation

The following table summarizes the operational metrics for both strategies, allowing researchers to select the optimal pathway based on downstream requirements.

ParameterStrategy A (Transient Bis-Silylation)Strategy B (Orthogonal Esterification)
Total Steps 2 (Often performed as a one-pot sequence)3 (Requires isolation of intermediates)
Typical Overall Yield 80% – 90%70% – 85%
Key Reagents TBSCl, Imidazole, K2​CO3​ MeOH, H2​SO4​ , DHP, PPTS, LiOH
Downstream Stability Stable to mild bases, mild nucleophiles, and catalytic hydrogenation.Stable to strong bases (e.g., n-BuLi), harsh nucleophiles, and oxidants.
Deprotection Trigger Fluoride sources (TBAF) or mild acid.Mild aqueous acid (AcOH or pTsOH).
Scalability Excellent (Avoids chromatography).Good (May require chromatography for THP).

Sources

Method

Application Note: 4-Chloro-3-(hydroxymethyl)benzoic Acid in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-3-(hydroxymethyl)benzoic acid (CAS: 1187238-15-8) Executive Summary & Structural Rationale In modern drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-3-(hydroxymethyl)benzoic acid (CAS: 1187238-15-8)

Executive Summary & Structural Rationale

In modern drug discovery, the selection of bifunctional building blocks is critical for the rapid generation of high-quality structure-activity relationship (SAR) libraries. 4-Chloro-3-(hydroxymethyl)benzoic acid has emerged as a highly versatile, metabolically stable scaffold utilized in the synthesis of antineoplastic agents, insect repellents, and potent Bradykinin B1 receptor antagonists [1, 2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic structural asset. The causality behind selecting this specific isomer lies in its precise substitution pattern:

  • The para-Chloro Substituent: Halogenation at the 4-position serves a dual purpose. It increases the lipophilicity of the aromatic core (enhancing membrane permeability) and acts as a metabolic shield, preventing rapid CYP450-mediated aromatic oxidation—a common liability in unsubstituted benzoic acids.

  • The meta-Hydroxymethyl Group: This benzylic alcohol provides a highly reactive, yet stable, handle for late-stage functionalization. It can be oxidized to an aldehyde for reductive amination, converted to a benzylic halide for nucleophilic substitution, or used directly in etherification.

  • The Carboxylic Acid: A prime vector for amide coupling, allowing for rapid attachment to complex amine-bearing pharmacophores (e.g., bipiperidines or morpholines) without cross-reactivity from the benzylic alcohol under standard coupling conditions.

Pathophysiological Application: Bradykinin B1 Receptor Antagonism

One of the most prominent applications of this scaffold is in the development of Bradykinin B1 receptor antagonists for the treatment of chronic pain, inflammation, and septic shock[2]. Unlike the B2 receptor, which is constitutively expressed, the B1 receptor is heavily upregulated during tissue injury.

By coupling 4-chloro-3-(hydroxymethyl)benzoic acid to a bipiperidine core, researchers create antagonists that successfully block the binding of des-Arg9-Bradykinin, thereby halting the downstream phospholipase C (PLC) signaling cascade that leads to hyperalgesia.

B1_Signaling Injury Tissue Injury / Inflammation Kallikrein Kallikrein Activation Injury->Kallikrein Kininogen Kininogen Cleavage Kallikrein->Kininogen DesArgBK des-Arg9-Bradykinin (B1 Agonist) Kininogen->DesArgBK B1R Bradykinin B1 Receptor (Upregulated) DesArgBK->B1R Binds PLC Phospholipase C (PLC) B1R->PLC Gq-coupled Calcium Intracellular Ca2+ Release PLC->Calcium IP3/DAG Pain Pain & Hyperalgesia Calcium->Pain

Diagram 1: Bradykinin B1 Receptor Signaling Pathway targeted by synthesized antagonists.

Synthetic Workflow & Library Generation

To leverage this scaffold for drug discovery, a standardized synthetic workflow is required. The following workflow demonstrates the logical progression from the raw building block to a diversified Active Pharmaceutical Ingredient (API) library.

Synthetic_Workflow Start 4-Chloro-3-(hydroxymethyl) benzoic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Start->Amide Step 1 Intermediate Hydroxymethyl Benzamide Intermediate Amide->Intermediate Activation Benzylic Activation (SOCl2 or PBr3) Intermediate->Activation Step 2 Halide Benzylic Halide Intermediate Activation->Halide SN2 Nucleophilic Substitution (R'-NH2 or R'-SH) Halide->SN2 Step 3 API Final API / Lead Compound SN2->API

Diagram 2: Three-step synthetic workflow for API library generation.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By incorporating specific analytical checkpoints, researchers can verify the success of each transformation before proceeding, eliminating downstream compounding errors.

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the synthesis of 4-chloro-3-(hydroxymethyl)-N-alkylbenzamides, a critical step in generating antineoplastic inhibitors [1].

Rationale: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester. This ensures rapid kinetics and high yields even with sterically hindered amines, while the benzylic alcohol remains unreactive under these specific conditions.

  • Activation: In an oven-dried flask under N₂, dissolve 4-chloro-3-(hydroxymethyl)benzoic acid (1.0 eq, 150 mg, 0.804 mmol) in anhydrous DMF (3 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 0.28 mL, 1.61 mmol) followed by HATU (1.2 eq, 367 mg, 0.965 mmol).

  • Stirring: Stir the mixture at room temperature for 10 minutes. Observation: The solution will transition to a pale yellow color, indicating the formation of the active ester.

  • Amine Addition: Add the target amine (e.g., propylamine, 1.1 eq, 0.073 mL, 0.884 mmol) dissolved in DMF (1 mL). Stir at room temperature for 2 to 16 hours until complete by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize excess base. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Causality Note: The 5% LiCl wash is a field-proven technique to partition residual DMF into the aqueous phase, preventing solvent suppression issues during NMR analysis. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation Checkpoint (Self-Validation):

  • LC-MS: Confirm the mass of the product[M+H]⁺.

  • ¹H NMR (CDCl₃): Verify the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of the amide N-H proton (~6.5 - 7.5 ppm, depending on the amine). The benzylic -CH₂OH protons should remain intact as a singlet or doublet around 4.7 ppm.

Protocol B: Activation via Benzylic Chlorination

To further elaborate the scaffold, the benzylic alcohol must be converted into a superior leaving group for subsequent Sₙ2 displacements.

Rationale: Thionyl chloride (SOCl₂) is utilized because the byproducts (SO₂ and HCl) are gaseous, allowing for a seamless, workup-free isolation of the highly reactive benzylic chloride.

  • Preparation: Dissolve the hydroxymethyl benzamide intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the flask to 0 °C in an ice bath under N₂.

  • Addition: Add SOCl₂ (1.5 eq) dropwise via syringe. Causality Note: Cooling controls the exothermic release of gases and prevents the degradation of the newly formed amide bond.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (2 × 5 mL) to azeotropically remove any residual SOCl₂ and HCl.

Validation Checkpoint (Self-Validation):

  • TLC: The product should elute significantly higher (less polar) than the starting alcohol on silica gel.

  • ¹H NMR (CDCl₃): A diagnostic downfield shift of the benzylic protons from ~4.7 ppm (-CH₂OH ) to ~4.85 ppm (-CH₂Cl ) confirms successful chlorination.

Quantitative Data Presentation

To facilitate rapid reference during experimental design, the physicochemical properties and typical reaction parameters for this scaffold are summarized below.

Table 1: Physicochemical Properties & Pharmacochemical Rationale

PropertyValuePharmacochemical Rationale
Molecular Weight 186.59 g/mol High ligand efficiency (LE); leaves ample MW budget (<500 Da) for further elaboration.
Topological Polar Surface Area 57.53 ŲOptimal for membrane permeability; allows tuning for either systemic or CNS exposure.
pKa (Carboxylic Acid) ~4.0Fully ionized at physiological pH; ideal for salt formation if used as a terminal group.
CLogP (Estimated) ~1.8Provides an excellent starting lipophilicity baseline for oral bioavailability.

Table 2: Comparative Reactivity Profiling for Derivatization

Reaction TypeReagents & SolventsTemp / TimeTypical YieldKey Analytical Marker (¹H NMR)
Amide Coupling HATU, DIPEA, DMFRT, 2-16 h85 - 95%Disappearance of -COOH (~13.0 ppm).
Esterification [3]MeOH, Acetyl ChlorideReflux, 8 h~90%Appearance of -OCH₃ singlet (~3.9 ppm).
Benzylic Chlorination SOCl₂, DCM0 °C to RT, 2 h> 90%Shift of -CH₂OH (~4.7) to -CH₂Cl (~4.85).
Oxidation to Aldehyde MnO₂, BenzeneReflux, 12 h75 - 85%Appearance of aldehyde -CHO (~10.0 ppm).

References

  • Google Patents. "WO2020212697A1 - Inhibitor compounds." (Details the use of 4-chloro-3-(hydroxymethyl)benzoic acid in amide coupling for antineoplastic agents).
  • Google Patents. "US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism." (Details the synthesis of B1 receptor antagonists targeting pain and inflammation).
  • Google Patents. "US9763444B2 - Compositions and methods for repelling blood-sucking and biting insects, ticks and mites." (Details the esterification of 4-chloro-3-hydroxymethylbenzoic acid).
  • MolPort. "4-chloro-3-(hydroxymethyl)benzoic acid | 1187238-15-8." (Physicochemical data and CAS verification). URL:[Link]

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using 4-Chloro-3-(hydroxymethyl)benzoic Acid Derivatives

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization of nucleophilic linker cleavage. Introduction & Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization of nucleophilic linker cleavage.

Introduction & Scientific Rationale

The 4-hydroxymethylbenzoic acid (HMBA) linker is a cornerstone in solid-phase peptide synthesis (SPPS) for generating diverse C-terminally modified peptides ()[1]. Originally developed to allow on-resin side-chain deprotection with trifluoroacetic acid (TFA), the ester-linked HMBA is highly acid-stable but remains selectively susceptible to nucleophilic attack ()[2]. Recently, HMBA has proven vital in the sustainable, large-scale manufacturing of therapeutic peptides such as exenatide ()[3].

However, standard HMBA cleavage often requires prolonged reaction times or harsh nucleophiles, which can trigger base-catalyzed side reactions like aspartimide formation or C-terminal epimerization. To overcome these limitations, the 4-chloro-3-(hydroxymethyl)benzoic acid (Cl-HMBA) derivative was engineered.

The Causality of the Ortho-Chloro Modification

By introducing a chloro substituent at the 4-position (ortho to the hydroxymethyl group at the 3-position), the Cl-HMBA linker leverages fundamental physical organic chemistry to enhance SPPS efficiency:

  • Inductive Polarization (-I Effect): The electronegative chlorine atom withdraws electron density from the aromatic ring, increasing the electrophilicity of the benzylic ester carbonyl.

  • Lowered Activation Energy: This polarization accelerates the nucleophilic attack (e.g., by ammonia, hydrazine, or hydroxide), drastically reducing cleavage times.

  • Orthogonal Stability: Despite its heightened sensitivity to nucleophiles, the Cl-HMBA ester remains completely stable to 95% TFA, allowing full side-chain deprotection prior to cleavage.

Workflow Visualization

SPPS_Workflow Resin Aminomethyl Resin Linker Cl-HMBA Coupling Resin->Linker DIC/HOBt Loading Fmoc-AA-OH Esterification Linker->Loading MSNT/MeIm Assembly Fmoc/tBu SPPS Cycles Loading->Assembly Piperidine Deprotect TFA Side-Chain Deprotection Assembly->Deprotect 95% TFA Cleavage Nucleophilic Cleavage Deprotect->Cleavage Wash & Neutralize Product C-Terminal Modified Peptide Cleavage->Product Nucleophile (e.g., NH2NH2)

Figure 1: Solid-phase peptide synthesis workflow utilizing the Cl-HMBA linker.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems to ensure maximum yield and purity.

Protocol A: Linker Attachment and First Amino Acid Esterification

Causality Checkpoint: Standard DIC/DMAP esterification carries a high risk of base-catalyzed enantiomerization at the C-alpha position of the incoming amino acid. We utilize MSNT and N-methylimidazole (MeIm), which provides rapid esterification at the sterically hindered benzylic alcohol of Cl-HMBA without abstracting the alpha-proton.

  • Resin Swelling: Swell 1.0 g of aminomethyl polystyrene resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

  • Linker Coupling: Dissolve 3 eq of Cl-HMBA, 3 eq of DIC, and 3 eq of HOBt in minimal DMF. Add to the resin and agitate for 2 hours. Wash extensively with DMF (5x) and DCM (5x).

  • Esterification: Dissolve 5 eq of the first Fmoc-AA-OH and 5 eq of MSNT in dry DCM. Add 3.75 eq of MeIm. Add the cocktail to the resin and agitate for 1 hour. Wash with DCM (5x) and DMF (5x).

  • Self-Validation (Fmoc UV Assay):

    • Take exactly 5.0 mg of the dried loaded resin.

    • Treat with 1.0 mL of 20% piperidine in DMF for 20 minutes.

    • Dilute 100 µL of this solution to 10.0 mL with DMF.

    • Measure UV absorbance at 301 nm.

    • Calculation:Loading (mmol/g) = (Abs * 100) / (7800 * 0.005). Acceptable loading is >80% of theoretical capacity.

Protocol B: Peptide Assembly and On-Resin Deprotection
  • Chain Elongation: Perform standard Fmoc/tBu SPPS cycles using DIC/Oxyma or HBTU/DIPEA activation.

  • Side-Chain Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours at room temperature.

    • Causality Checkpoint: Because the Cl-HMBA ester linkage is completely stable to concentrated TFA, the peptide remains covalently attached to the solid support while all side-chain protecting groups are removed.

  • Neutralization: Wash the resin with DCM (5x), then neutralize by washing with 5% DIPEA in DMF (3x), followed by pure DMF (5x).

Protocol C: Accelerated Nucleophilic Cleavage (Hydrazinolysis)
  • Cleavage: Suspend the neutralized, fully deprotected peptide-resin in a solution of 5% hydrazine hydrate in DMF.

  • Agitation: Agitate at room temperature for 4 hours.

  • Isolation: Filter the resin and wash with a small amount of DMF. Pour the combined filtrate into 10 volumes of ice-cold diethyl ether to precipitate the peptide hydrazide. Centrifuge and lyophilize.

Cleavage_Mechanism State1 Peptide-Resin Complex Ester Bond at Cl-HMBA State2 Tetrahedral Intermediate Nucleophilic Attack State1->State2 Nucleophile addition (Accelerated by -Cl inductive effect) State3 Bond Cleavage Expulsion of Alkoxide State2->State3 Collapse of intermediate State4 Final Product C-Terminal Modified Peptide State3->State4 Proton transfer

Figure 2: Mechanistic pathway of nucleophilic cleavage accelerated by the ortho-chloro substituent.

Quantitative Data and Performance Metrics

The inductive effect of the Cl-HMBA linker directly translates to superior kinetic profiles compared to the standard HMBA linker, minimizing exposure to basic conditions and preserving peptide integrity.

Table 1: Comparative Cleavage Kinetics (Standard HMBA vs. Cl-HMBA)

Linker SystemNucleophileTemp (°C)Time to >95% CleavagePrimary Impurity Profile
Standard HMBAHydrazine (5%)25°C16 hours~5% Aspartimide formation
Cl-HMBA Hydrazine (5%) 25°C 4 hours <1% Aspartimide
Standard HMBANH₃ / Methanol25°C24 hoursTraces of epimerization
Cl-HMBA NH₃ / Methanol 25°C 8 hours Not detected

Table 2: Recommended Cleavage Cocktails for Cl-HMBA

Target C-Terminal ModificationCleavage ReagentSolvent SystemExpected Yield
Peptide Acid (-COOH)0.1 M NaOHMethanol / Dioxane (1:3)>90%
Peptide Amide (-NH₂)7 N NH₃Methanol>85%
Peptide Hydrazide (-NHNH₂)5% Hydrazine HydrateDMF>95%
Peptide Ester (-OMe)0.1 M NaOMeMethanol>90%

References

  • Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(12), 3238-3245. URL:[Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC / National Institutes of Health. URL:[Link]

  • Pawlas, J., Nuijens, T., Persson, J., Svensson, T., Schmidt, M., Toplak, A., Nilsson, M., & Rasmussen, J. H. (2019). Sustainable, cost-efficient manufacturing of therapeutic peptides using chemo-enzymatic peptide synthesis (CEPS). Green Chemistry, 21, 6451. URL:[Link]

Sources

Method

Application Notes and Protocols for the Laboratory-Scale Production of 4-chloro-3-(hydroxymethyl)benzoic acid

Introduction 4-chloro-3-(hydroxymethyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-chloro-3-(hydroxymethyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, makes it a versatile building block for introducing a chlorophenyl moiety with a reactive handle for further chemical transformations. This document provides a comprehensive guide for the synthesis, purification, and scale-up of 4-chloro-3-(hydroxymethyl)benzoic acid in a laboratory setting. The protocols detailed herein are designed to be robust and scalable, with an emphasis on safety, efficiency, and product purity.

Synthetic Strategy: A Chemoselective Approach

The synthesis of 4-chloro-3-(hydroxymethyl)benzoic acid is most efficiently achieved through the chemoselective reduction of a suitable precursor. The chosen strategy involves the reduction of the aldehyde functionality of 4-chloro-3-formylbenzoic acid using sodium borohydride (NaBH₄). This approach is advantageous due to the mild reaction conditions, the high chemoselectivity of NaBH₄ for aldehydes in the presence of carboxylic acids, and the operational simplicity of the procedure.

The carboxylic acid group remains protonated and as a carboxylate salt during the reaction in a slightly basic or neutral medium, which deactivates it towards reduction by NaBH₄. The aldehyde, being more electrophilic, is readily reduced to the corresponding primary alcohol. Subsequent acidification of the reaction mixture neutralizes the carboxylate salt, precipitating the desired product.

Process Workflow

The overall process for the production of 4-chloro-3-(hydroxymethyl)benzoic acid is depicted in the following workflow diagram.

start Start: 4-chloro-3-formylbenzoic acid dissolution Dissolution in Ethanol/Water start->dissolution reduction Controlled addition of NaBH4 solution dissolution->reduction Maintain T < 25°C quench Quenching with Acetone reduction->quench acidification Acidification with HCl to precipitate product quench->acidification pH ~2-3 filtration Crude Product Isolation via Filtration acidification->filtration recrystallization Purification by Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying under Vacuum recrystallization->drying final_product Final Product: 4-chloro-3-(hydroxymethyl)benzoic acid drying->final_product start Crude Product dissolve Dissolve in minimum hot Ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Removes insoluble impurities add_water Add hot Water dropwise until turbidity hot_filtration->add_water redissolve Add a few drops of hot Ethanol to clarify add_water->redissolve cool_rt Slowly cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter_wash Filter and Wash with cold Ethanol/Water cool_ice->filter_wash dry Dry under Vacuum filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-3-(hydroxymethyl)benzoic Acid Synthesis

Welcome to the advanced troubleshooting hub for the synthesis of 4-chloro-3-(hydroxymethyl)benzoic acid. This compound is a critical building block in the development of active pharmaceutical ingredients (APIs), includin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for the synthesis of 4-chloro-3-(hydroxymethyl)benzoic acid. This compound is a critical building block in the development of active pharmaceutical ingredients (APIs), including[1]. Because of the dual reactivity of its functional groups (a benzylic position and a carboxylic acid), researchers frequently encounter low yields due to etherification, incomplete reduction, or esterification side-reactions.

This guide is designed to diagnose these failure points and provide self-validating, field-proven protocols to ensure high-yield, high-purity synthesis.

Mechanistic Architecture & Common Failure Points

The synthesis typically proceeds via one of two primary routes: the reduction of a formylbenzoic acid (Route A) or the hydrolysis of a bromomethylbenzoic acid (Route B). The diagram below illustrates the optimized pathways versus the common side-reactions that lead to low yields.

SynthesisTroubleshooting A 4-Chloro-3-formylbenzoic acid (Starting Material A) C 4-Chloro-3-(hydroxymethyl)benzoic acid (Target Product) A->C Route A: NaBH4, THF/H2O (Optimized) F Unreacted Starting Material (Due to NaBH4 Quenching) A->F Route A: NaBH4, MeOH (Unoptimized) B 3-(Bromomethyl)-4-chlorobenzoic acid (Starting Material B) B->C Direct NaOH Hydrolysis (Low Yield) D 3-(Acetoxymethyl)-4-chlorobenzoic acid (Stable Intermediate) B->D Route B Step 1: KOAc, HOAc (Reflux) E Bis-benzyl Ether Dimer (Major Impurity) B->E Side Reaction (Etherification) D->C Route B Step 2: NaOH, MeOH/H2O

Fig 1. Mechanistic workflow for 4-chloro-3-(hydroxymethyl)benzoic acid synthesis and failure points.

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction conditions and isolated yields, highlighting why direct methods often fail compared to optimized, multi-step approaches.

Reaction RouteReagents / ConditionsTemp (°C)Time (h)Major Impurity ProfileIsolated Yield (%)
Route B (Direct) NaOH (aq), H₂O10012Bis-benzyl ether dimer (20-30%)45 - 55
Route B (Two-Step) 1. KOAc, HOAc2. NaOH, MeOH/H₂O1. 1202. 251. 42. 2None (<2%)88 - 92
Route A (Direct) NaBH₄, MeOH0 to 253Unreacted SM (15-25%)60 - 70
Route A (Optimized) NaBH₄, NaOH, THF/H₂O0 to 255Borate complexes (<5%)85 - 90

Troubleshooting FAQs

Q1: Why am I getting a high percentage of a high-molecular-weight impurity when hydrolyzing 3-(bromomethyl)-4-chlorobenzoic acid directly with aqueous base? Causality: Direct nucleophilic substitution of a benzyl bromide with hydroxide ions in water often competes with Williamson ether-type condensation. As the reaction progresses, the newly formed hydroxymethyl group is deprotonated by the strong base. This alkoxide acts as a nucleophile, attacking another molecule of the unreacted benzyl bromide to form a bis-benzyl ether dimer, drastically reducing your yield. Solution: Bypass direct hydrolysis by using a [1]. React the bromide with Potassium Acetate (KOAc) in glacial acetic acid. Acetate is a superb nucleophile but a poor leaving group for etherification, effectively masking the reactive benzylic position. Subsequent mild saponification of the acetate yields the desired alcohol cleanly.

Q2: When reducing 4-chloro-3-formylbenzoic acid with NaBH₄, my yields are inconsistent, and I recover unreacted starting material. What is going wrong? Causality: 4-Chloro-3-formylbenzoic acid has poor solubility in standard alcoholic solvents at low temperatures. Furthermore, the acidic proton of the carboxylic acid prematurely quenches the sodium borohydride, evolving hydrogen gas and depleting the hydride equivalents before the aldehyde can be fully reduced. Solution: Pre-form the sodium salt of the carboxylic acid to enhance solubility and prevent reagent quenching. Dissolve the starting material in a mixture of THF/Water containing 1.1 equivalents of NaOH before slowly adding NaBH₄. Maintaining the correct molar ratio of NaBH₄ (typically 0.8 to 1.4 equivalents) is critical to drive the reaction to completion without generating over-reduction by-products, as documented in [2].

Q3: I attempted to esterify the carboxylic acid post-hydroxymethylation using MeOH/HCl, but my NMR shows a mixture of products. Why? Causality: The benzylic alcohol is highly susceptible to acid-catalyzed nucleophilic substitution. Under standard Fischer esterification conditions (MeOH/HCl at reflux), the hydroxymethyl group undergoes etherification with methanol to form a benzylic methyl ether (methyl 4-chloro-3-(methoxymethyl)benzoate) alongside the desired methyl ester[1]. Solution: If the methyl ester is required, perform the esterification prior to the bromide hydrolysis step. Alternatively, use a milder, non-acidic esterification agent on the final product, such as methyl iodide with potassium carbonate in DMF at room temperature.

Self-Validating Experimental Protocols

Protocol A: Optimized Reduction of 4-Chloro-3-formylbenzoic Acid (Route A)

Self-Validating Check: The complete dissolution of the starting material upon the addition of NaOH visually confirms the formation of the soluble sodium carboxylate salt, ensuring the NaBH₄ will not be prematurely quenched by an acidic proton.

  • Salt Formation: Suspend 4-chloro-3-formylbenzoic acid (1.0 eq) in a 1:1 mixture of THF and Water (approx. 10 volumes total). Slowly add 1M aqueous NaOH (1.1 eq) while stirring at room temperature until the suspension becomes a clear solution.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Borohydride (NaBH₄) (1.2 eq) over 30 minutes to strictly control hydrogen evolution and thermal spikes[2].

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 4 hours. Verify completion via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid; the aldehyde spot should completely disappear).

  • Quenching & Workup: Carefully quench the reaction by adding 1M HCl dropwise until the pH reaches 2.0. The target product will precipitate out of the aqueous solution.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the pure 4-chloro-3-(hydroxymethyl)benzoic acid.

Protocol B: Two-Step Acetate Hydrolysis of 3-(Bromomethyl)-4-chlorobenzoic Acid (Route B)

Self-Validating Check: The disappearance of the benzyl bromide peak in ¹H-NMR (or complete conversion on TLC) after Step 3 ensures that no etherification dimer can possibly form during the basic saponification in Step 4.

  • Acetate Formation: Charge a round-bottom flask with 3-(bromomethyl)-4-chlorobenzoic acid (1.0 eq) and anhydrous Potassium Acetate (KOAc) (1.5 eq). Suspend the mixture in glacial acetic acid (3 volumes)[1].

  • Reflux: Heat the reaction mixture to reflux (118–120 °C) under a nitrogen atmosphere for 4 hours.

  • Intermediate Isolation: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford the crude 3-(acetoxymethyl)-4-chlorobenzoic acid intermediate.

  • Saponification: Dissolve the crude acetate in a 1:1 mixture of Methanol and 2M aqueous NaOH (3.0 eq of base). Stir at room temperature for 2 hours.

  • Final Isolation: Remove the methanol under reduced pressure. Acidify the remaining aqueous layer with 2M HCl to pH 2–3 to precipitate the target compound. Filter the white solid, wash with cold water, and dry under vacuum at 45 °C to constant weight.

References

  • Title: US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism.
  • Title: US20050014966A1 - Process for producing 5-(3-cyanophenyl)-3-formylbenzoic acid compound.

Sources

Optimization

Reducing side-product formation in the esterification of 4-chloro-3-(hydroxymethyl)benzoic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of chemoselectivity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of chemoselectivity. Working with 4-chloro-3-(hydroxymethyl)benzoic acid presents a classic bifunctionality dilemma: the molecule contains both an electrophilic precursor (the carboxylic acid) and a nucleophilic reactive site (the primary benzylic alcohol).

This guide is designed to troubleshoot the unwanted side reactions that occur during the esterification of this substrate and provide field-proven, self-validating protocols to achieve high-yielding chemoselective transformations.

Mechanistic Causality: The Bifunctionality Dilemma

Before troubleshooting, we must establish the chemical causality of your side products. The failure of standard esterification methods on 4-chloro-3-(hydroxymethyl)benzoic acid stems from two competing pathways:

  • Acid-Catalyzed Etherification: Benzylic alcohols are highly sensitive to strong Brønsted acids. Under standard Fischer esterification conditions (e.g., H2​SO4​ in methanol), the benzylic hydroxyl group is protonated and eliminated as water. This forms a resonance-stabilized benzylic carbocation, which is rapidly intercepted by the solvent to form an unwanted benzylic ether[1][2].

  • Intermolecular Polymerization (Polyesterification): Because the molecule is an AB-type monomer (containing both a carboxylic acid and an alcohol), activating the carboxylic acid with highly electrophilic coupling agents (like DCC or SOCl2​ ) triggers intermolecular cross-reactions. The unprotected benzylic alcohol of one molecule attacks the activated carbonyl of another, leading to oligomers and polyesters[3].

Visual Pathway Analysis

EsterificationPathways SM 4-Chloro-3-(hydroxymethyl) benzoic acid Cond1 Mild Base Alkylation (MeI, K2CO3, DMF) SM->Cond1 Cond2 Fischer Esterification (MeOH, H2SO4, Δ) SM->Cond2 Cond3 Steglich Esterification (DCC, DMAP) SM->Cond3 Prod1 Desired Methyl Ester (Intact -CH2OH) Cond1->Prod1 SN2 attack (Chemoselective) Prod2 Benzylic Ether Side Product Cond2->Prod2 SN1/SN2 etherification (Acid-catalyzed) Prod3 Polyesters / Oligomers Side Product Cond3->Prod3 Intermolecular cross-reaction

Reaction pathways of 4-chloro-3-(hydroxymethyl)benzoic acid under various esterification conditions.

Troubleshooting FAQs

Q1: I ran a standard Fischer esterification (Methanol / H2​SO4​ / Reflux). My LC-MS shows a mass +14 Da higher than my target ester. What happened? A1: You have synthesized the methyl ester, but you have also inadvertently methylated your benzylic alcohol, forming methyl 4-chloro-3-(methoxymethyl)benzoate. The strong acid protonated the benzylic alcohol, leading to the loss of water and the formation of a benzylic carbocation[1]. Methanol attacked this intermediate, forming the ether[2]. Solution: Abandon Brønsted acid catalysis for this substrate.

Q2: I tried using EDC/DMAP to couple the acid with methanol at room temperature, but I got a low yield and an insoluble white precipitate. Why? A2: You have synthesized a polyester[3]. By using a carbodiimide coupling agent, you created a highly reactive O-acylisourea intermediate. Because you did not protect the primary benzylic alcohol on your starting material, it acted as a competing nucleophile against the methanol. This intermolecular condensation chains the molecules together into insoluble oligomers[3].

Q3: How can I selectively esterify the carboxylic acid without having to add and remove a protecting group on the alcohol? A3: You must exploit the thermodynamic pKa​ difference between the two functional groups. The benzoic acid moiety has a pKa​ of ~4.0, while the benzylic alcohol has a pKa​ of ~15.0. By using a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ), you quantitatively deprotonate the carboxylic acid while leaving the alcohol completely protonated[4]. The resulting carboxylate anion is a potent nucleophile that will undergo a clean SN​2 reaction with an alkyl halide (e.g., Methyl Iodide) to form the ester[5].

Data Presentation: Condition vs. Outcome Matrix

To guide your experimental design, the following table summarizes the quantitative impact of different esterification environments on side-product distribution for this specific bifunctional scaffold:

Esterification MethodReagents & ConditionsPrimary MechanismMajor Side Product(s)Typical Yield of Desired Ester
Fischer Esterification MeOH , conc. H2​SO4​ , RefluxNucleophilic Acyl SubstitutionBenzylic Methyl Ether< 30%
Steglich Esterification MeOH , DCC, DMAP, DCM, rtCarbodiimide ActivationPolyesters / Oligomers< 20%
Acyl Chloride Method SOCl2​ , then MeOH , PyridineAcyl Chloride FormationBenzylic Chloride0% (Total conversion to di-Cl)
Mild Base Alkylation MeI , K2​CO3​ , DMF, rt SN​2 AlkylationMinimal (Trace dialkylation)> 85%

Validated Experimental Protocol: Chemoselective Base-Promoted Alkylation

This protocol utilizes the pKa​ differential strategy to achieve high chemoselectivity. It is designed as a self-validating system —incorporating in-process checks to ensure the reaction is proceeding correctly without side-product formation.

Objective: Synthesis of Methyl 4-chloro-3-(hydroxymethyl)benzoate.

Materials:

  • 4-chloro-3-(hydroxymethyl)benzoic acid (1.0 eq)

  • Potassium Carbonate ( K2​CO3​ ), finely powdered, anhydrous (1.5 eq)

  • Methyl Iodide ( MeI ) (1.2 eq) — Caution: Highly toxic alkylating agent.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Selective Deprotonation: Add finely powdered anhydrous K2​CO3​ (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will become slightly cloudy as the potassium carboxylate salt forms. The lack of solubility of K2​CO3​ in DMF ensures the medium remains mildly basic, preventing the deprotonation of the benzylic alcohol.

  • Alkylation: Cool the flask to 0 °C using an ice bath. Dropwise, add Methyl Iodide (1.2 eq) via syringe. Once added, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Monitoring (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 1:1).

    • Self-Validation Check: The starting material will streak near the baseline due to the free carboxylic acid. The desired product will appear as a crisp, UV-active spot at an Rf​ of ~0.4. If a higher-running spot appears ( Rf​ ~0.7), it indicates over-alkylation (ether formation), meaning the reaction was run too long or with excess MeI .

  • Quench and Extraction: Pour the reaction mixture into a separatory funnel containing distilled water (5x the volume of DMF) to dissolve the inorganic salts and partition the DMF. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (to remove any unreacted starting material), followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the chemoselectively esterified product.

Sources

Troubleshooting

How to remove residual solvents from 4-chloro-3-(hydroxymethyl)benzoic acid powders

Compound: 4-Chloro-3-(hydroxymethyl)benzoic Acid Powders Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers Welcome to the technical support center for the purification and drying of 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound: 4-Chloro-3-(hydroxymethyl)benzoic Acid Powders Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers

Welcome to the technical support center for the purification and drying of 4-chloro-3-(hydroxymethyl)benzoic acid. This compound presents unique challenges during the final stages of Active Pharmaceutical Ingredient (API) isolation. Due to its specific functional groups, standard vacuum drying often fails to reduce Organic Volatile Impurities (OVIs) to regulatory acceptable levels without compromising the chemical integrity of the powder.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated experimental protocols to ensure your batch meets regulatory standards.

The Chemical Challenge: Why is this molecule difficult to dry?

4-Chloro-3-(hydroxymethyl)benzoic acid contains both a carboxylic acid (-COOH) and a primary alcohol (-CH2OH) on a chlorinated aromatic ring. This structural motif creates a "perfect storm" for solvent retention:

  • Extensive Hydrogen Bonding: The molecule acts as both a strong hydrogen bond donor and acceptor. Polar solvents used in synthesis or crystallization (e.g., ethyl acetate, methanol, ethanol) become tightly bound within the crystal lattice or strongly adsorbed to the surface of amorphous agglomerates.

  • Thermal Sensitivity: Applying high heat to drive off these trapped solvents provides the activation energy for intermolecular esterification (self-condensation between the -COOH of one molecule and the -CH2OH of another), leading to irreversible oligomeric degradation [1].

Mechanism A 4-Chloro-3-(hydroxymethyl)benzoic Acid (Wet Powder) B Strong H-Bonding Network (-COOH & -CH2OH) A->B C Solvent Entrapment (e.g., EtOAc, MeOH) B->C D Standard Vacuum Drying (< 40°C) C->D Attempt 1 F High-Temp Vacuum Drying (> 60°C) C->F Attempt 2 E Incomplete Solvent Removal (Fails ICH Q3C Limits) D->E Diffusion Limited G Self-Condensation (Intermolecular Esterification) F->G Thermal Activation H Oligomeric Impurities (Irreversible Degradation) G->H Product Loss

Logical relationship between hydrogen bonding, solvent entrapment, and thermal degradation.

Troubleshooting Guide & FAQs

Q1: Why does my powder retain >5000 ppm of Ethyl Acetate even after 48 hours of high vacuum (<10 mbar) at 40°C? A: This is a classic diffusion-limited scenario. Ethyl acetate acts as a hydrogen bond acceptor to the -COOH and -OH groups of your API. At 40°C, the thermal energy provided is insufficient to break these hydrogen bonds. The solvent is not just sitting in the interstitial spaces; it is incorporated into the crystal lattice or trapped within the free-volume of amorphous domains. Vacuum alone only lowers the partial pressure at the surface; it does not increase the diffusion rate from the core of the particle [2].

Q2: Can I just increase the drying temperature to 80°C to overcome the activation energy? A: Absolutely not. Heating 4-chloro-3-(hydroxymethyl)benzoic acid above 60°C under vacuum forces the molecules into closer proximity while providing the thermal energy required for esterification. You will successfully remove the solvent, but you will generate unacceptably high levels of oligomeric impurities. The process must be driven by thermodynamics (displacement), not just kinetics (heat).

Q3: If I cannot use high heat, how do I remove the solvent to meet ICH Q3C limits? A: You must alter the thermodynamic equilibrium of the trapped solvent using one of two methods:

  • Competitive Displacement (Humidity-Assisted Drying): Introducing a humidified sweep gas (e.g., nitrogen at 15-30% Relative Humidity). Water molecules are smaller and form stronger hydrogen bonds than organic solvents. They competitively displace the trapped solvent (like ethyl acetate or methanol) from the binding sites. The residual water is then easily removed via a final standard vacuum phase [2].

  • Solvent-Mediated Phase Transformation (Anti-Solvent Reslurrying): Suspending the powder in a non-polar anti-solvent (e.g., heptane). Through a process of localized dissolution and reprecipitation (Ostwald ripening), the trapped polar solvent is released into the bulk liquid phase, which is then filtered away.

Data Presentation: Regulatory Limits & Method Comparison

To ensure compliance, all residual solvents must be reduced below the Permitted Daily Exposure (PDE) limits outlined in the ICH Q3C (R8) guidelines [1].

Table 1: ICH Q3C Limits for Common Synthesis Solvents
SolventICH ClassPDE Limit (ppm)Entrapment Risk in 4-Chloro-3-(hydroxymethyl)benzoic Acid
MethanolClass 23,000High (Strong H-bond donor/acceptor)
DichloromethaneClass 2600Medium (Can form channel solvates)
TolueneClass 2890Low (Poor H-bonding, easily washed)
Ethyl AcetateClass 35,000High (Strong H-bond acceptor)
HeptaneClass 35,000Low (Used as an anti-solvent for displacement)
Table 2: Comparison of Drying Techniques
TechniqueEfficiency for H-Bonded SolventsThermal Degradation RiskScalabilityRecommended Use Case
Standard Vacuum DryingPoorLow (if kept <40°C)HighNon-polar solvent removal
High-Temp Vacuum (>60°C)ExcellentCritical (Esterification) HighAvoid for this molecule
Humidity-Assisted DryingExcellentLowMediumAmorphous powders / Surface entrapment
Anti-Solvent ReslurryingExcellentLowHighCrystalline powders / Lattice entrapment

Experimental Protocols

Below are the self-validating methodologies designed to remove stubborn residual solvents without inducing thermal degradation.

Protocol A: Anti-Solvent Reslurrying (Trituration)

Mechanism: Disrupts the crystal surface via Ostwald ripening, exchanging the trapped polar solvent for a volatile, non-polar anti-solvent.

  • Characterization: Analyze the wet cake via Headspace Gas Chromatography (GC-HS) to quantify the baseline trapped solvent (e.g., 12,000 ppm EtOAc).

  • Suspension: Transfer the powder to a jacketed reactor. Add 10-15 volumes of an anti-solvent (e.g., Heptane). Ensure the API is completely insoluble in the chosen anti-solvent.

  • Agitation & Temperature Cycling: Agitate at 300-500 rpm. Cycle the reactor temperature between 20°C and 40°C every 2 hours for a total of 8 hours. Causality: The slight temperature shifts promote micro-dissolution and recrystallization at the particle surface, releasing the trapped EtOAc into the heptane.

  • Filtration: Filter the slurry under nitrogen pressure. Wash the filter cake with 2 volumes of fresh, cold heptane.

  • Mild Drying: Transfer the cake to a vacuum oven. Dry at 35°C under high vacuum (< 10 mbar) for 12 hours. Heptane, lacking H-bonding capabilities, will evaporate rapidly.

  • Validation: Re-analyze via GC-HS. EtOAc should be < 5,000 ppm, and Heptane < 5,000 ppm.

Workflow Step1 1. Characterize Residual Solvent (GC-HS Analysis) Step2 2. Select Anti-Solvent (e.g., n-Heptane) Step1->Step2 Step3 3. Suspend Powder (10-15 volumes, 400 rpm) Step2->Step3 Step4 4. Temperature Cycling (20°C to 40°C, 8 hours) Step3->Step4 Disrupts crystal surface Step5 5. Filtration & Wash (Displacement of trapped solvent) Step4->Step5 Solvent exchange Step6 6. Mild Vacuum Drying (35°C, < 10 mbar) Step5->Step6 Removes volatile anti-solvent Step7 7. Final QC Check (Meets ICH Q3C Limits) Step6->Step7

Step-by-step workflow for anti-solvent reslurrying to remove trapped residual solvents.

Protocol B: Humidity-Assisted Vacuum Drying

Mechanism: Utilizes the free-volume theory of diffusion. Water vapor competitively displaces organic solvents from hydrogen-bonding sites.

  • Setup: Place the powder in a rotary vacuum dryer or an agitated filter dryer.

  • Humidification Phase: Instead of pulling a hard vacuum, introduce a continuous sweep of Nitrogen gas humidified to 20% Relative Humidity (RH) at 35°C.

  • Displacement: Maintain the humidified sweep for 6-8 hours. Causality: The water molecules permeate the powder bed, competitively binding to the -COOH and -CH2OH groups, forcing the trapped organic solvent out into the sweep gas stream.

  • Secondary Drying Phase: Turn off the humidification. Switch to a dry Nitrogen sweep for 1 hour, followed by high vacuum (< 10 mbar) at 40°C for 12 hours to remove the residual water.

  • Validation: Confirm solvent removal via GC-HS and verify water content via Karl Fischer (KF) titration.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. ICH Quality Guidelines. Available at:[Link]

  • Shepard, K., et al. Solvent-Assisted Secondary Drying of Spray-Dried Polymers. Pharmaceutical Research, National Library of Medicine (PubMed). Available at:[Link]

Optimization

Improving HPLC peak shape and resolution for 4-chloro-3-(hydroxymethyl)benzoic acid analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with 4-chloro-3-(hydroxymethyl)benzoic acid .

Due to its unique structural features—a highly polar carboxylic acid (pKa ~3.8), a hydrogen-bonding hydroxymethyl group, and a hydrophobic, electron-withdrawing chlorine atom—this molecule is prone to severe peak tailing and co-elution with structural analogs. This guide bypasses generic advice, providing field-proven, mechanistically grounded solutions to build a robust and self-validating analytical method.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your chromatographic failures.

HPLC_Optimization Start Analyze 4-Chloro-3-(hydroxymethyl) benzoic acid Chromatogram Tailing Issue: Peak Tailing or Splitting Start->Tailing Resolution Issue: Co-elution with Impurities Start->Resolution CheckPH Is Mobile Phase pH 2.8 to 4.8? Tailing->CheckPH CheckDiluent Is Sample Diluent Stronger than Initial Gradient? Tailing->CheckDiluent CheckPhase Using Standard C18? Resolution->CheckPhase FixPH Adjust pH < 2.0 (0.1% TFA) or pH > 6.0 (Phosphate) CheckPH->FixPH Yes (pKa Interference) FixDiluent Match Diluent to Initial Mobile Phase CheckDiluent->FixDiluent Yes (Solvent Effect) FixPhase Switch to Biphenyl or Polar-Embedded C18 CheckPhase->FixPhase Yes (Lack of Selectivity) OptimizeGrad Decrease Gradient Slope & Adjust Temp (30°C) CheckPhase->OptimizeGrad No

Diagnostic workflow for troubleshooting peak shape and resolution in HPLC.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my 4-chloro-3-(hydroxymethyl)benzoic acid peak exhibit severe tailing and splitting? A1: The causality lies in the ionization state of the carboxylic acid functional group. The estimated pKa of 4-chloro-3-(hydroxymethyl)benzoic acid is approximately 3.8. If your mobile phase pH is near this pKa (e.g., pH 2.8 to 4.8), the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because these two states have drastically different hydrophobicities, they partition differently into the stationary phase, causing the band to split or smear[1]. Furthermore, if the buffer capacity of the mobile phase is insufficient, the sample injection itself can cause a localized pH shift, exacerbating peak distortion[2]. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. Using a highly acidic mobile phase (pH < 2.0) ensures the molecule is fully neutral and well-retained[3].

Q2: How can I improve the resolution between this compound and closely related impurities like 4-chlorobenzoic acid? A2: When dealing with structurally similar halogenated aromatics, standard C18 columns often fail because they rely purely on hydrophobic dispersive forces. Changing the bonded stationary phase is the most effective thermodynamic parameter to alter selectivity ( α )[4]. Solution: Switch to a Biphenyl or a Polar-Embedded (AQ-C18) stationary phase. Biphenyl phases leverage π−π interactions, which are highly sensitive to the electron density of the aromatic ring. The presence of the hydroxymethyl group and the chlorine atom alters the electron distribution, allowing the Biphenyl phase to discriminate between analogs much more effectively than a standard C18 phase[5].

Q3: Does the sample diluent affect peak shape even at small injection volumes? A3: Yes. In Reversed-Phase HPLC, the sample solvent must be weaker than or equal to the initial mobile phase composition. If you dissolve your sample in 100% methanol or acetonitrile but your initial gradient is 95% aqueous, the strong sample solvent prevents the analyte from focusing at the head of the column. The analyte travels prematurely down the column bed before the solvent dissipates, resulting in fronting or split peaks[2]. Solution: Always dilute your final sample in the initial mobile phase (e.g., 5% organic / 95% aqueous buffer).

Quantitative Benchmarks

To illustrate the causality of these adjustments, the following table summarizes the quantitative impact of pH and stationary phase selection on critical chromatographic parameters.

ParameterMobile Phase pHStationary PhaseRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) vs. 4-CBA
Sub-optimal 4.0 (10mM Acetate)Standard C181.22.4 (Severe Tailing)1.1 (Co-elution)
pH Optimized 2.0 (0.1% TFA)Standard C184.51.1 (Symmetrical)1.5 (Baseline)
Fully Optimized 2.0 (0.1% TFA)Biphenyl5.11.0 (Ideal)3.2 (Robust)

Self-Validating Experimental Protocols

Do not rely on trial and error. Implement these step-by-step methodologies to systematically validate your method.

Protocol A: Mobile Phase Optimization & Buffer Capacity Verification

Objective: Establish a robust mobile phase system to suppress ionization and ensure peak symmetry.

  • Preparation of Aqueous Phase (A): Prepare a 0.1% v/v Trifluoroacetic acid (TFA) solution in LC-MS grade water. Measure the pH with a calibrated meter to confirm it is < 2.0. This ensures the carboxylic acid group remains fully protonated.

  • Preparation of Organic Phase (B): Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • System Passivation: Purge the HPLC lines with the new mobile phases for 15 minutes at 2.0 mL/min to remove residual salts or mismatched buffers that could cause precipitation.

  • Self-Validation Step: Inject a blank (initial mobile phase) to establish a baseline. Next, inject a 0.1 mg/mL standard of 4-chloro-3-(hydroxymethyl)benzoic acid. Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​ is between 0.95 and 1.15, your buffer capacity and pH are successfully validated.

Protocol B: Orthogonal Column Screening for Resolution Enhancement

Objective: Leverage π−π interactions to resolve 4-chloro-3-(hydroxymethyl)benzoic acid from structural analogs.

  • Column Installation: Install a Biphenyl or Polar-Embedded C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm core-shell).

  • Equilibration: Run the initial gradient conditions (e.g., 5% Phase B) for at least 10 column volumes (CV) to ensure complete wetting of the stationary phase pores.

  • Gradient Design: Program a shallow linear gradient from 5% B to 60% B over 15 minutes. A shallower slope increases the time analytes spend interacting with the stationary phase, maximizing the π−π selectivity differences.

  • Temperature Control: Set the column oven to 30°C. Maintaining a stable temperature prevents band broadening caused by radial temperature gradients within the column[2].

  • Self-Validation Step: Inject a resolution mixture containing 4-chloro-3-(hydroxymethyl)benzoic acid and 4-chlorobenzoic acid (4-CBA). Verify that the Resolution ( Rs​ ) between the two peaks is > 2.0.

References

  • Chemistry LibreTexts . "12.5: High-Performance Liquid Chromatography." LibreTexts Analytical Chemistry. URL:[Link]

  • Moravek Inc . "Exploring the Role of pH in HPLC Separation." Moravek Quality Radiochemicals. URL:[Link]

  • Shimadzu Analytical Webcasts . "Important Hints for Daily Use of HPLC - Abnormal peak shape." YouTube. URL:[Link]

  • Chromatography Online . "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." LCGC International. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 4-chloro-3-(hydroxymethyl)benzoic acid

Welcome to the Advanced Characterization Support Center. As researchers and drug development professionals, you require unequivocal structural confirmation of your Active Pharmaceutical Ingredients (APIs) and intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center. As researchers and drug development professionals, you require unequivocal structural confirmation of your Active Pharmaceutical Ingredients (APIs) and intermediates.

The characterization of 4-chloro-3-(hydroxymethyl)benzoic acid presents a distinct analytical challenge. The structural asymmetry introduced by four different substituents—a carboxylic acid (-COOH) at C1, a hydroxymethyl (-CH2OH) at C3, and a chlorine atom (-Cl) at C4—creates a highly specific electronic environment. This frequently results in severe peak overlaps in 1H NMR spectroscopy, particularly between the H2 and H6 aromatic protons, and interference from exchangeable protons.

This guide provides field-proven, self-validating methodologies to resolve these overlaps, grounded in mechanistic causality.

Diagnostic Overview: The Overlap Phenomenon

In standard polar solvents like DMSO-d6, the H2 and H6 protons of 4-chloro-3-(hydroxymethyl)benzoic acid often converge into an unresolved multiplet at approximately 7.87 ppm.

  • Causality: The -COOH group at C1 strongly deshields both ortho positions (H2 and H6). The subtle shielding difference provided by the -CH2OH group at C3 is often masked by the strong dipole-dipole interactions and hydrogen-bonding network of DMSO-d6, which averages out the local magnetic environments.

  • Secondary Overlaps: The labile protons of the -OH and -COOH groups undergo intermediate chemical exchange, resulting in broad signals that can obscure the baseline and hide underlying aliphatic or aromatic trace impurities.

Workflow Start 1H NMR Overlap Detected in 4-chloro-3-(hydroxymethyl) benzoic acid Decision Identify Overlapping Proton Types Start->Decision Aromatic Aromatic Region (H2 & H6 at ~7.87 ppm) Decision->Aromatic Exchange Broad Peaks (-OH & -COOH) Decision->Exchange ASIS Apply ASIS (Switch to C6D6) Aromatic->ASIS TwoD Run 2D HSQC (Disperse by 13C) Aromatic->TwoD D2O D2O Exchange (Self-Validating) Exchange->D2O Res1 H2/H6 Resolved ASIS->Res1 TwoD->Res1 Res2 Broad Peaks Eliminated D2O->Res2

Workflow for diagnosing and resolving NMR peak overlaps in 4-chloro-3-(hydroxymethyl)benzoic acid.

Troubleshooting Guide: Systematic Resolution Workflows

Strategy A: Aromatic Solvent Induced Shifts (ASIS)

If H2 and H6 are overlapping, changing the solvent from DMSO-d6 to Benzene-d6 (C6D6) can resolve the issue. The Mechanism: [1] exploit the magnetic anisotropy of aromatic solvents. Benzene molecules form transient, non-covalent collision complexes with the electron-deficient regions of the benzoic acid derivative. Because H2 is sterically hindered by the adjacent -CH2OH and -COOH groups, while H6 is more accessible, the benzene ring aligns differently around these two protons. This differential shielding alters their chemical shifts to different extents, effectively pulling the overlapping signals apart.

Strategy B: 2D NMR (HSQC & HMBC)

When solvent changes are not viable due to solubility limits, 2D NMR is the definitive solution. The Mechanism: While 1D 1H NMR relies solely on proton chemical shifts, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment disperses these signals across a second orthogonal dimension based on the chemical shift of the directly attached 13C nucleus. Even if H2 and H6 perfectly overlap at 7.87 ppm in the 1H dimension, their respective carbons (C2 and C6) reside in fundamentally different electronic environments, allowing for [2].

Strategy C: Lanthanide Shift Reagents (LSR)

The Mechanism: Paramagnetic lanthanide shift reagents, such as Eu(fod)3, act as Lewis acids and coordinate to the Lewis basic sites of the molecule (the oxygen atoms of the -CH2OH and -COOH groups). The paramagnetic nature of the Europium ion induces a pseudocontact shift, which alters the resonance frequencies of nearby protons inversely proportional to the cube of their distance from the metal center ( 1/r3 ). Because H2 is physically closer to the coordination sites than H6, H2 experiences a significantly larger induced shift, resolving the overlap[3].

Experimental Protocols (Self-Validating Systems)

To ensure absolute scientific integrity, every experimental choice must serve as a self-validating system.

Protocol 1: D2O Exchange for Exchangeable Protons

This protocol self-validates the assignment of the -OH and -COOH protons by exploiting the NMR-silent nature of deuterium in a 1H experiment.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum of the sample in DMSO-d6. Note the broad peaks at ~5.3 ppm (-OH) and ~13.1 ppm (-COOH).

  • Spiking: Add 1–2 drops of D2O directly into the NMR tube.

  • Agitation: Cap the tube and invert it 5–10 times to ensure complete mixing and proton-deuterium exchange.

  • Re-acquisition & Validation: Re-acquire the 1H spectrum. The physical replacement of labile protons with deuterium will cause the broad peaks at 5.3 ppm and 13.1 ppm to completely disappear. This disappearance self-validates their assignment and clears the baseline for accurate integration of the remaining aliphatic and aromatic peaks.

Protocol 2: Self-Validating 2D HSQC Workflow
  • Preparation: Prepare a 15–20 mg/mL solution of the compound in DMSO-d6.

  • Parameter Setup: Set up a 1H-13C HSQC experiment. Optimize the polarization transfer delay for a standard one-bond coupling constant ( 1JCH​=145 Hz).

  • Acquisition: Acquire the 2D spectrum with sufficient resolution in the indirect (13C) dimension (minimum 256 increments).

  • Self-Validation Step: Project the 2D cross-peaks back onto the 1D 1H and 13C axes. If the single 1H multiplet at 7.87 ppm resolves into two distinct cross-peaks on the 13C axis, the system self-validates that the 1D peak is an overlap of two chemically distinct protons, rather than a complex multiplet from a single proton.

TwoDLogic Multiplet Unresolved Multiplet (~7.87 ppm) HSQC 1H-13C HSQC Experiment Multiplet->HSQC C2 Cross-peak 1: H2 to C2 (~130.5 ppm) HSQC->C2 C6 Cross-peak 2: H6 to C6 (~132.0 ppm) HSQC->C6 Validate Self-Validation: Two distinct carbons prove two distinct protons C2->Validate C6->Validate

2D HSQC self-validation logic for differentiating overlapping H2 and H6 aromatic protons.

Quantitative Data Summaries

The following table summarizes the anticipated chemical shifts and coupling constants, demonstrating how 13C dispersion resolves 1H overlaps.

PositionNucleusExpected 1H Shift (ppm, DMSO-d6)Multiplicity & J-CouplingExpected 13C Shift (ppm)Mechanistic Rationale
C1 13C--~167.0Highly deshielded carbonyl carbon of the carboxylic acid.
C2 1H / 13C7.87 Singlet (d, J≈2.0 Hz)~130.5 Deshielded by ortho-COOH; meta-coupling to H6.
C3 13C--~139.0Quaternary carbon attached to the -CH2OH group.
C4 13C--~135.5Quaternary carbon attached to the electronegative -Cl.
C5 1H / 13C7.52Doublet ( J≈8.2 Hz)~129.0Ortho-coupling to H6; shielded relative to H2/H6.
C6 1H / 13C7.85 dd ( J=8.2,2.0 Hz)~132.0 Deshielded by ortho-COOH; ortho to H5, meta to H2.
C7 (-CH2-) 1H / 13C4.60Singlet (or d if coupled to OH)~60.5Aliphatic carbon attached to the hydroxyl oxygen.
-OH 1H5.30Broad Singlet-Exchangeable; chemical shift is highly concentration/temp dependent.
-COOH 1H13.10Very Broad Singlet-Highly deshielded due to hydrogen bonding; exchangeable.

Frequently Asked Questions (FAQs)

Q: Why do H2 and H6 overlap so perfectly in DMSO-d6 despite being in different positions? A: The structural asymmetry creates a unique electronic balance. The -COOH group at C1 strongly deshields both ortho protons (H2 and H6). While H2 experiences slight shielding from the ortho -CH2OH group, H6 experiences a similar net electronic environment due to its position between the -COOH and the H5 proton. In highly polar solvents like DMSO-d6, strong solvent-solute interactions average out these subtle differences, causing their chemical shifts to converge near 7.87 ppm.

Q: Can I use heteronuclear decoupling to improve resolution in the aromatic region? A: Yes. Applying[4] during acquisition collapses 13C satellites (which appear due to the 1.1% natural abundance of 13C) into the main proton peaks. This eliminates baseline clutter in the crowded aromatic region, making it significantly easier to identify trace impurities that might otherwise be hidden under the satellites of the main H2/H6 multiplet.

Q: How do I definitively differentiate the -CH2- protons from the residual water peak in DMSO-d6? A: The -CH2- protons of the hydroxymethyl group typically appear as a singlet around 4.6 ppm. The residual water peak in DMSO-d6 appears at 3.33 ppm. If extensive hydrogen bonding in your specific sample matrix causes the water peak to shift downfield and overlap with the -CH2- peak, apply Temperature Modulation . Heating the sample increases kinetic energy, disrupting the hydrogen bonding network of the water[3]. This decreases the deshielding effect, shifting the water peak sharply upfield, while the covalently bound -CH2- protons remain fixed at 4.6 ppm.

References

  • Title: Two solvents, two different spectra - Aromatic Solvent Induced Shifts Source: Nanalysis URL: [Link]

  • Title: NMR Spectroscopy: Chemical Shifts and Solvent Effects Source: University College London (UCL) URL: [Link]

  • Title: qNMR of mixtures: what is the best solution to signal overlap? Source: Mestrelab Research URL: [Link]

  • Title: Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra Source: AZoM URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation analysis of 4-chloro-3-(hydroxymethyl)benzoic acid

An in-depth technical analysis of 4-chloro-3-(hydroxymethyl)benzoic acid (Exact Mass: 186.0084 Da, Formula: C₈H₇ClO₃) requires a nuanced understanding of its structural moieties: a highly acidic carboxyl group, a benzyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-chloro-3-(hydroxymethyl)benzoic acid (Exact Mass: 186.0084 Da, Formula: C₈H₇ClO₃) requires a nuanced understanding of its structural moieties: a highly acidic carboxyl group, a benzylic hydroxymethyl group, and an electron-withdrawing halogen. For researchers and drug development professionals, selecting the appropriate mass spectrometry (MS) platform to analyze this compound—whether for targeted impurity quantitation or untargeted metabolite profiling—is a critical decision.

This guide objectively compares the performance of Liquid Chromatography-Triple Quadrupole MS (LC-QqQ) against High-Resolution Orbitrap MS (LC-HRMS) , providing field-proven methodologies, mechanistic fragmentation insights, and empirical data to guide your analytical workflows.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To optimize any MS method, one must first understand the intrinsic gas-phase chemistry of the analyte[1]. 4-chloro-3-(hydroxymethyl)benzoic acid is best analyzed in negative electrospray ionization (ESI⁻) mode. The carboxylic acid moiety (pKa ~3.8) readily deprotonates to form a highly stable [M-H]⁻ precursor ion at m/z 185.0011.

Upon subjecting this precursor to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, structurally diagnostic fragmentation:

  • Decarboxylation (-44 Da): The most thermodynamically favorable pathway is the neutral loss of carbon dioxide (CO₂), yielding a fragment at m/z 141.0107. The resulting carbanion is strongly stabilized by the inductive electron-withdrawing effect of the para-chlorine atom.

  • Dehydration (-18 Da): Aliphatic alcohols, specifically the hydroxymethyl moiety, frequently undergo dehydration under CID[2]. The loss of H₂O yields an ion at m/z 166.9900, driven by the formation of a resonance-stabilized benzylic system.

  • Isotopic Signature Tracking: The natural abundance of Chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a built-in diagnostic tool. Any fragment retaining the chlorine atom (e.g., m/z 141) will exhibit a corresponding M+2 peak (m/z 143) at approximately 33% intensity. The subsequent loss of HCl (-36 Da) extinguishes this isotopic signature, confirming the dehydrohalogenation event.

Fragmentation M [M-H]⁻ m/z 185.0011 C8H6³⁵ClO3⁻ F1 [M-H - CO₂]⁻ m/z 141.0107 C7H6³⁵ClO⁻ M->F1 -CO₂ (-43.9898 Da) Decarboxylation F2 [M-H - H₂O]⁻ m/z 166.9900 C8H4³⁵ClO2⁻ M->F2 -H₂O (-18.0106 Da) Dehydration M_iso [M-H]⁻ (³⁷Cl) m/z 186.9982 C8H6³⁷ClO3⁻ F3 [M-H - CO₂ - HCl]⁻ m/z 105.0340 C7H5O⁻ F1->F3 -HCl (-35.9767 Da) Dehydrohalogenation

Figure 1: CID fragmentation pathway of 4-chloro-3-(hydroxymethyl)benzoic acid in negative ion mode.

Platform Performance Comparison: QqQ vs. HRMS

The choice between a Triple Quadrupole and an Orbitrap/Q-TOF system hinges on the analytical objective: Sensitivity vs. Specificity .

  • LC-QqQ operates on a nearly 100% duty cycle when in Multiple Reaction Monitoring (MRM) mode. It acts as an ion filter, discarding background noise to achieve sub-ng/mL limits of quantitation (LLOQ). This is the gold standard for pharmacokinetic (PK) tracking or strict impurity threshold testing.

  • LC-HRMS (Orbitrap) captures the entire mass spectrum with sub-2 ppm mass accuracy[3]. While it sacrifices some absolute sensitivity compared to a QqQ, it provides the exact elemental composition of the analyte and its unknown degradants, making it indispensable for early-stage structural elucidation.

Table 1: Quantitative and Qualitative Performance Comparison
ParameterLC-ESI-QqQ (Triple Quadrupole)LC-ESI-HRMS (Orbitrap)
Primary Application Targeted absolute quantitationStructural elucidation & profiling
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Data-Dependent MS² (ddMS²)
Mass Accuracy Nominal mass (~0.7 Da FWHM)High Resolution (< 2 ppm)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Sensitivity (LLOQ) ~0.1 - 1.0 ng/mL~5.0 - 10.0 ng/mL
Isotope Resolution Low (Unit resolution)High (Resolves fine isotopic structures)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. The chromatographic conditions are kept identical across both platforms to ensure retention time (RT) alignment, isolating the mass spectrometer as the sole variable.

Workflow Prep Sample Preparation (Protein Precipitation / SPE) LC UHPLC Separation (C18, Gradient Elution) Prep->LC Split Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) ESI-MRM Mode Split->QqQ Targeted Analysis HRMS Orbitrap HRMS Full Scan / ddMS² Split->HRMS Discovery / Profiling Quant Absolute Quantitation (High Sensitivity, LLOQ < 1 ng/mL) QqQ->Quant Qual Structural Elucidation (Mass Accuracy < 2 ppm) HRMS->Qual

Figure 2: Comparative LC-MS/MS analytical workflow for targeted quantitation and discovery.

Protocol A: Targeted Quantitation via LC-ESI-QqQ

Objective: Achieve maximum sensitivity and linear dynamic range for routine sample screening.

  • Sample Preparation: Spike 100 µL of the biological matrix with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog). Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.5 minutes; flow rate of 0.4 mL/min.

  • MS Source Optimization (Negative Mode): Capillary voltage at 2.5 kV; Desolvation temperature at 400°C; Desolvation gas flow at 800 L/hr.

  • MRM Acquisition: Monitor the optimized transitions listed in Table 2. Use a dwell time of 50 ms per channel to ensure >15 data points across the chromatographic peak.

Table 2: Optimized MRM Transitions (QqQ)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Neutral LossFragment Assignment
185.0141.01544 Da (CO₂)Decarboxylation (Quantifier)
185.0167.01218 Da (H₂O)Dehydration (Qualifier)
187.0143.01544 Da (CO₂)Decarboxylation (³⁷Cl Isotope)
141.0105.02536 Da (HCl)Dehydrohalogenation
Protocol B: Structural Elucidation via LC-HRMS (Orbitrap)

Objective: Confirm elemental composition and map degradation pathways with high mass accuracy.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 Water:Methanol diluent.

  • Chromatographic Separation: Utilize the exact LC conditions from Protocol A to ensure RT alignment.

  • MS Source Optimization (Negative Mode): Operate the Heated ESI (HESI) source with a spray voltage of 3.0 kV, capillary temperature of 320°C, and S-lens RF level of 50.

  • Full Scan Acquisition: Acquire MS¹ data at a resolution of 70,000 (at m/z 200). Set the AGC target to 3e6 with a maximum injection time of 100 ms. Scan range: m/z 50–300.

  • Data-Dependent MS² (ddMS²): Trigger MS/MS scans for the top 3 most intense ions. Isolate precursors with a narrow 1.5 Da window. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both fragile (dehydration) and robust (dehydrohalogenation) fragmentation events. Acquire MS² spectra at a resolution of 17,500.

Table 3: HRMS Exact Mass Measurements (Orbitrap)

Note: Mass errors below 3.0 ppm confidently validate the proposed elemental compositions[3].

Ion SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Elemental Composition
[M-H]⁻ (³⁵Cl)185.0011185.0014+1.62C₈H₆³⁵ClO₃⁻
[M-H]⁻ (³⁷Cl)186.9982186.9980-1.07C₈H₆³⁷ClO₃⁻
[M-H-CO₂]⁻141.0107141.0105-1.41C₇H₆³⁵ClO⁻
[M-H-H₂O]⁻166.9900166.9903+1.79C₈H₄³⁵ClO₂⁻

Conclusion

For the analysis of 4-chloro-3-(hydroxymethyl)benzoic acid, the structural features dictate a robust negative-ion fragmentation pathway dominated by decarboxylation and dehydration. If your primary objective is high-throughput, low-level quantitation (e.g., monitoring the compound as an API impurity), the LC-QqQ utilizing the 185.0 → 141.0 MRM transition provides unmatched sensitivity and dynamic range. Conversely, if your goal is metabolite identification or structural confirmation , the LC-HRMS Orbitrap is mandatory. Its ability to resolve exact masses (< 2 ppm error) and track the unique ³⁵Cl/³⁷Cl isotopic signature through the fragmentation tree guarantees absolute structural confidence.

References

  • Mass Spectrometry of Some Common Functional Groups Chemistry LibreTexts[Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry MDPI - Molecules[Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules University of Greenwich Academic Literature Archive[Link]

Sources

Comparative

Comparative Biological Activity of 4-Chloro-3-(hydroxymethyl)benzoic Acid Analogs: A Guide for Drug and Agrochemical Development

Executive Summary As a versatile pharmacophore, 4-chloro-3-(hydroxymethyl)benzoic acid serves as a critical junction in the synthesis of highly divergent biologically active compounds. Rather than acting as a standalone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a versatile pharmacophore, 4-chloro-3-(hydroxymethyl)benzoic acid serves as a critical junction in the synthesis of highly divergent biologically active compounds. Rather than acting as a standalone therapeutic, its structural geometry—specifically the spatial arrangement of the chloro and hydroxymethyl groups on the benzoic acid core—dictates its utility in two distinct fields: agrochemicals (as insect repellents) and pharmaceuticals (as Bradykinin B1 receptor antagonists).

This guide objectively compares the biological activities of its primary analogs, detailing the Structure-Activity Relationships (SAR) that drive their efficacy, and provides validated experimental protocols for their synthesis and evaluation.

Mechanistic Overview & Causality

The biological fate of 4-chloro-3-(hydroxymethyl)benzoic acid analogs is entirely dependent on downstream functionalization and the strict conservation of the hydroxymethyl position.

Pathway A: Chromene-Based Insect Repellents

When the core is esterified to 4-chloro-3-hydroxymethylbenzoate and subsequently cyclized into chromene analogs (e.g., Methyl 8-chloro-2,2-dimethyl-2H-chromene-5-carboxylate), the resulting compounds exhibit potent repellency against blood-sucking insects like Aedes aegypti (Dengue vectors) and ticks .

  • The Causality of Regiochemistry: Experimental data reveals that the spatial orientation of the −CH2​OH group is non-negotiable. Synthesizing regio-isomers (shifting the hydroxymethyl group to the 2- or 4-position) completely abolishes repellent activity. This suggests a highly specific binding pocket in the insect's olfactory receptors that requires the precise steric bulk and hydrogen-bonding capability at the 3-position. Furthermore, acetylating the −CH2​OH group also renders the analog ineffective, proving that the free hydroxyl (or its specific spatial footprint in the chromene cyclization) is the primary pharmacophore for repellency.

Pathway B: Bradykinin B1 Receptor Antagonists

Conversely, when the core is utilized to synthesize substituted amide/ester analogs (often coupled with bipiperidinyl derivatives), it acts as a highly selective antagonist for the Bradykinin B1 receptor .

  • The Causality of Target Selection: Unlike the B2 receptor, which is constitutively expressed, the B1 receptor is synthesized de novo following tissue injury and is upregulated by inflammatory cytokines. By utilizing the lipophilic 4-chloro-3-(hydroxymethyl)benzoic acid core to anchor the molecule within the B1 receptor's binding pocket, these analogs effectively block C-fiber afferents, providing potent analgesia for perioperative pain, burns, and septic shock without disrupting normal homeostatic kinin functions.

Divergent Workflows & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways and resulting biological mechanisms derived from the core compound.

G Core 4-Chloro-3-(hydroxymethyl)benzoic acid (Core Pharmacophore) Inter1 4-Chloro-3-hydroxymethylbenzoate (Esterification) Core->Inter1 MeOH, Acetyl Chloride Reflux 8h Inter2 4-Chloro-3-hydroxymethylbenzoic acid methyl ester (Bromide Substitution) Core->Inter2 KOAc, HOAc Reflux 4h Analog1 Chromene Analogs (e.g., Methyl 8-chloro-2,2-dimethyl- 2H-chromene-5-carboxylate) Inter1->Analog1 3-chloro-3-methyl-1-butyne, KI, K2CO3, Acetone Analog2 Bipiperidinyl-coupled Analogs (B1 Antagonists) Inter2->Analog2 Piperidine coupling (NaCNBH3, Pd/C) Bio1 Insect Repellency (Targets: Aedes aegypti, Ticks) Mechanism: Olfactory/Contact disruption Analog1->Bio1 Critical: CH2OH at Pos 3 Bio2 Analgesic / Anti-inflammatory (Targets: Bradykinin B1 Receptor) Mechanism: Receptor Antagonism Analog2->Bio2 Blocks C-fiber afferents

Divergent synthetic pathways and biological activities of 4-chloro-3-(hydroxymethyl)benzoic acid.

Quantitative Data Presentation

Table 1: Structure-Activity Relationship (SAR) for Mosquito Repellency

Comparison of analogs tested against Aedes aegypti. Data synthesized from repellent efficacy models.

Compound Class / AnalogStructural ModificationRepellent EfficacyBiological Observation
4-chloro-3-hydroxymethylbenzoate Baseline Core (Esterified)ModerateEstablishes baseline olfactory disruption.
Chromene Analog (Compound 14) Cyclization with 3-chloro-3-methyl-1-butyneHighly Active Optimal steric fit for insect receptor binding.
Regio-isomer (Pos 2 or 4) −CH2​OH shifted to Position 2 or 4Inactive Proves position 3 is strictly critical for activity.
Acetate Analog Acetylation of −CH2​OH Inactive Loss of hydrogen bonding / excessive steric bulk.
Homologated Analog Addition of extra −CH2​ groupWeakPartial receptor fit; significantly reduced efficacy.
Table 2: Pharmacological Profile for Bradykinin B1 Antagonism

Comparison of the core's utility in pain mediation pathways.

ParameterBradykinin B1 Receptor (Inducible)Bradykinin B2 Receptor (Constitutive)
Expression Profile Upregulated during inflammation/traumaConstitutively expressed in healthy tissue
Core Analog Affinity High (via lipophilic anchoring)Low (Ensures targeted therapy)
Clinical Indication Burns, septic shock, neuropathic painN/A (Avoided to prevent side effects)
Mechanism of Action Blocks inositol phosphate releaseN/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in validation checkpoints.

Protocol A: Synthesis of 4-chloro-3-hydroxymethylbenzoate (Repellent Intermediate)

This protocol establishes the foundational ester required for chromene cyclization.

  • Preparation: Dissolve 8.6 g (50 mmol) of 4-chloro-3-hydroxymethylbenzoic acid in 120 mL of anhydrous methanol.

  • Atmospheric Control: Place the solution under a continuous nitrogen ( N2​ ) atmosphere and cool in an ice bath to 0°C.

  • Activation: Slowly add 7 mL (100 mmol) of acetyl chloride via syringe. Causality note: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification without introducing water that would drive the equilibrium backward.

  • Reaction: Heat the mixture to reflux in an oil bath for 8 hours.

  • Workup: Remove the methanol under reduced pressure. Dissolve the resulting solid in 75 mL of deionized water and extract with ethyl acetate ( 3×1000 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate. Purify via flash column chromatography using a 10-30% ethyl acetate in hexane gradient.

  • Validation Checkpoint:

    • Yield: Expect a pale yellow solid (~8.4 g, 90% yield).

    • TLC: Must show a single major spot.

    • Mass Spectrometry: Confirm identity via ESI-MS. The [M−H]− calculated for C14​H17​O2​ is 217.12.

Protocol B: Synthesis of 4-Chloro-3-hydroxymethylbenzoic acid methyl ester (B1 Antagonist Intermediate)

This protocol utilizes a bromide precursor to establish the core for pharmaceutical coupling.

  • Preparation: Charge an oven-dried round bottom flask with 1.18 g (4.48 mmol) of the corresponding bromide precursor, 1.18 g of anhydrous potassium acetate (KOAc), and 10 mL of glacial acetic acid.

  • Reaction: Reflux the mixture vigorously for 4 hours.

  • Equilibration: Remove from heat and allow the mixture to stir at room temperature overnight to ensure complete conversion.

  • Workup: Remove the solvent under reduced pressure. Treat the crude residue with ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine to remove residual acetic acid and salts.

  • Validation Checkpoint:

    • Dry over MgSO4​ , filter, and remove the solvent by rotary evaporation.

    • Visual/Physical: The final product must yield a clear to pale yellow oil, ready for subsequent reductive amination (e.g., with NaCNBH3​ ) to couple with bipiperidinyl derivatives.

References

  • Compositions and methods for repelling blood-sucking and biting insects, ticks and mites.
  • Novel compounds useful for bradykinin B1 receptor antagonism.
Validation

4-Chloro-3-(hydroxymethyl)benzoic acid vs 3-(hydroxymethyl)benzoic acid in drug design

An in-depth technical comparison between 3-(hydroxymethyl)benzoic acid (3-HMBA) and 4-Chloro-3-(hydroxymethyl)benzoic acid (4-Cl-3-HMBA) reveals how a single halogen substitution can fundamentally alter a molecule's traj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 3-(hydroxymethyl)benzoic acid (3-HMBA) and 4-Chloro-3-(hydroxymethyl)benzoic acid (4-Cl-3-HMBA) reveals how a single halogen substitution can fundamentally alter a molecule's trajectory in drug design. As building blocks in Fragment-Based Drug Discovery (FBDD), both compounds offer a bifunctional scaffold (a carboxylic acid and a primary alcohol). However, the strategic placement of a chlorine atom at the para position in 4-Cl-3-HMBA introduces critical enhancements in lipophilicity, metabolic stability, and synthetic versatility.

This guide provides an objective, data-driven comparison of these two intermediates, detailing the physicochemical causality behind their performance and providing validated experimental workflows for their integration into Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Structural Causality

The addition of a chlorine atom ortho to the hydroxymethyl group and para to the carboxylic acid creates profound electronic and steric shifts. Table 1 summarizes the quantitative differences between the two scaffolds[1][2].

Table 1: Physicochemical Comparison of 3-HMBA and 4-Cl-3-HMBA

Property3-(Hydroxymethyl)benzoic acid4-Chloro-3-(hydroxymethyl)benzoic acidCausality / Impact on Drug Design
CAS Number 28286-79-51187238-15-8Standard registry identifiers for procurement.
Molecular Weight 152.15 g/mol 186.59 g/mol Halogen addition increases MW, remaining well within Lipinski's Rule of 5.
LogP (Predicted) ~0.88~1.55Chlorine's lipophilic nature increases LogP, enhancing passive membrane permeability.
pKa (Carboxylic Acid) ~3.84~3.70The electron-withdrawing inductive effect (-I) of chlorine slightly increases acidity.
H-Bond Donors/Acceptors 2 / 32 / 3Identical H-bonding profile, but Cl introduces potential for halogen bonding with target proteins.

Expert Insight: The shift in LogP from 0.88 to ~1.55 is not merely a numerical artifact; it dictates the partitioning of the downstream API into lipid bilayers. Furthermore, the chlorine atom in 4-Cl-3-HMBA acts as a classic bioisostere for a methyl group or a proton, but with the added benefit of participating in orthogonal halogen bonding (σ-hole interactions) with backbone carbonyls in the target protein's binding pocket.

Metabolic Stability: The CYP450 Shielding Effect

One of the most common failure points in early-stage drug development is rapid hepatic clearance. Unsubstituted benzoic acid derivatives (like 3-HMBA) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, specifically para-hydroxylation.

By utilizing 4-Cl-3-HMBA, medicinal chemists employ a "metabolic shielding" strategy. The chlorine atom occupies the vulnerable para position. Because the carbon-chlorine bond is significantly stronger and more sterically demanding than a carbon-hydrogen bond, CYP450 enzymes cannot easily oxidize this site, thereby prolonging the pharmacokinetic half-life of the drug candidate.

G A API Scaffold (Benzoic Acid Core) B 3-HMBA Derivative (Unsubstituted Para Position) A->B C 4-Cl-3-HMBA Derivative (Chlorine at Para Position) A->C D CYP450 Oxidation (Para-Hydroxylation) B->D Susceptible E Steric & Electronic Blockade (Halogen Effect) C->E Resistant F Rapid Clearance (Low in vivo Half-Life) D->F G Metabolic Stability (Prolonged in vivo Half-Life) E->G

Figure 1: Logic diagram illustrating the metabolic shielding effect of para-chlorination.

Synthetic Versatility & Applications

While 3-HMBA is heavily utilized in polymer chemistry and basic biochemical research[3], 4-Cl-3-HMBA is specifically prized in advanced pharmaceutical synthesis. The presence of the aryl chloride provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that 3-HMBA lacks.

Proven Applications in Drug Design:
  • Bradykinin B1 Receptor Antagonists: Derivatives of 4-chloro-3-(hydroxymethyl)benzoic acid are critical intermediates in synthesizing potent Bradykinin B1 receptor antagonists, which are developed for treating inflammatory pain, septic shock, and neuropathic pain[4][5].

  • Antiviral & Repellent Agents: The esterified forms of the 4-chloro derivative have been utilized in the synthesis of complex chromene-based compounds targeting Dengue virus vectors[6].

G Step1 Starting Material (4-Cl-3-HMBA) Step2 Protection of -OH (TBDMS-Cl, Imidazole) Step1->Step2 Step3 Amidation of -COOH (Amine, HATU, DIPEA) Step2->Step3 Step4 Pd Cross-Coupling (Suzuki-Miyaura at C-Cl) Step3->Step4 Step5 Deprotection (TBAF) Step4->Step5 Step6 Final API (Target Compound) Step5->Step6

Figure 2: Workflow demonstrating the orthogonal reactivity of 4-Cl-3-HMBA in API synthesis.

Experimental Methodology: Self-Validating Amidation Protocol

To leverage these building blocks effectively, researchers must ensure chemoselectivity. The following protocol details the amidation of 4-Cl-3-HMBA, utilizing a self-validating system to ensure the primary alcohol does not interfere with the carboxylic acid activation.

Objective: Synthesize an amide derivative from 4-Cl-3-HMBA without prior protection of the hydroxymethyl group, exploiting the differential nucleophilicity of the target amine versus the primary alcohol.

Reagents:

  • 4-Chloro-3-(hydroxymethyl)benzoic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Protocol:

  • Activation: Dissolve 4-Cl-3-HMBA in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA is chosen as a non-nucleophilic base to deprotonate the acid without attacking the activated ester.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation, then add the primary amine dropwise.

    • Causality: Primary amines are significantly more nucleophilic than the un-ionized primary alcohol on the scaffold, ensuring chemoselective amidation over self-polymerization (esterification).

  • In-Process Validation (LC-MS): After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and inject into the LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z 185 [M-H]-) disappears, and the product mass appears. If a mass corresponding to a dimer (esterification) is observed, the amine addition was too slow or sterically hindered.

  • Workup & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Conclusion

While 3-(hydroxymethyl)benzoic acid is an excellent, cost-effective intermediate for general biochemical and polymer applications, 4-Chloro-3-(hydroxymethyl)benzoic acid is the superior choice for advanced drug design. The strategic para-chlorination not only shields the molecule from rapid CYP450 degradation but also provides an essential handle for late-stage functionalization via cross-coupling, making it an indispensable tool for modern medicinal chemists.

References

  • US Patent Office. "Novel compounds useful for bradykinin B1 receptor antagonism." Patent US20070032475A1.
  • US Patent Office. "Compositions and methods for repelling blood-sucking and biting insects, ticks and mites." Patent US9763444B2.

Sources

Comparative

Benchmarking Catalytic Efficiency in the Cross-Coupling of 4-Chloro-3-(hydroxymethyl)benzoic Acid

As drug development pipelines increasingly rely on highly functionalized, polar scaffolds, the demand for robust cross-coupling methodologies has never been higher. The Suzuki-Miyaura cross-coupling of 4-chloro-3-(hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized, polar scaffolds, the demand for robust cross-coupling methodologies has never been higher. The Suzuki-Miyaura cross-coupling of 4-chloro-3-(hydroxymethyl)benzoic acid presents a multifaceted challenge that breaks many traditional catalytic systems.

This guide provides an objective, data-driven comparison of state-of-the-art catalytic systems for this specific transformation, detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Bottlenecks: Why This Substrate Fails

To benchmark catalyst performance, we must first understand the systematic workflow required to analyze the specific chemical environment of the substrate[1]. 4-chloro-3-(hydroxymethyl)benzoic acid possesses three distinct features that actively antagonize the palladium catalytic cycle:

  • The Aryl Chloride Penalty : The C(sp²)–Cl bond has a high bond dissociation energy (~96 kcal/mol). Unlike aryl bromides or iodides, chlorides require a highly electron-rich metal center to force the oxidative addition step.

  • Carboxylate Deactivation : Suzuki-Miyaura couplings require a base. In alkaline media, the free carboxylic acid deprotonates to form a carboxylate anion (-COO⁻). This group is strongly electron-donating via induction and resonance, flooding the aryl ring with electron density. Because oxidative addition involves an electron-rich Pd(0) species attacking the ring, this added electron density creates severe electrostatic repulsion, effectively halting the catalytic cycle.

  • Protic Interference : The unprotected hydroxymethyl (-CH₂OH) group can competitively coordinate to the palladium center, forming off-cycle resting states or poisoning the catalyst entirely.

G Pd0 Active Pd(0)L (Electron-rich, Bulky) OxAdd Oxidative Addition Bottleneck: Aryl-Cl + Carboxylate Pd0->OxAdd Ar-Cl Substrate PdII_Cl Pd(II)(Ar)Cl(L) Intermediate OxAdd->PdII_Cl TransMet Transmetalation Base Activation of Boronic Acid PdII_Cl->TransMet Ar'-B(OH)2 + Base PdII_Ar2 Pd(II)(Ar)(Ar')(L) Intermediate TransMet->PdII_Ar2 RedElim Reductive Elimination Product Release PdII_Ar2->RedElim RedElim->Pd0 Biaryl Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the oxidative addition bottleneck.

Catalyst Selection & Causality

To overcome these barriers, the catalyst must possess a highly electron-rich metal center to drive oxidative addition, alongside massive steric bulk to promote reductive elimination and physically block the -CH₂OH group from coordinating.

  • Pd(PPh₃)₄ (The Traditional Benchmark) : Fails entirely. The monodentate triphenylphosphine ligands lack both the electron density to break the C-Cl bond and the steric bulk to force reductive elimination.

  • Pd(dppf)Cl₂ (The Bidentate Standard) : While effective for many couplings, it struggles with electron-rich aryl chlorides without forcing conditions (e.g., >100 °C), leading to protodeboronation of the boronic acid partner.

  • Ni(IPr)[P(Oi-Pr)₃]Cl (The Base-Metal Alternative) : Nickel precatalysts are emerging as viable, cost-effective alternatives for the cross-coupling of aryl chlorides[2]. They offer a smaller atomic radius that facilitates oxidative addition, though they often require higher loadings and strict inert conditions.

  • XPhos Pd G3 (The State-of-the-Art) : The use of Buchwald-style dialkylbiaryl ligands like XPhos is critical for difficult oxidative additions in aryl chlorides[3]. The dicyclohexylphosphino group is intensely electron-donating, while the bulky triisopropylphenyl ring accelerates reductive elimination. Furthermore, the G3 precatalyst scaffold ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature or mild heating[4], demonstrating unprecedented scope and stability[5].

Benchmarking Data

The following table summarizes the experimental benchmarking of these catalysts in the cross-coupling of 4-chloro-3-(hydroxymethyl)benzoic acid with phenylboronic acid (1.5 equiv) using K₂CO₃ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1) at 80 °C.

Catalyst SystemLigand TypeLoading (mol%)Time (h)Conversion (%)Isolated Yield (%)TOF (h⁻¹)
Pd(PPh₃)₄Monodentate5.024< 10N/A< 1.0
Pd(dppf)Cl₂Bidentate5.01245380.6
Ni(IPr)[P(Oi-Pr)₃]ClNHC5.01270611.0
XPhos Pd G3 Dialkylbiaryl 1.0 4 > 99 92 23.0

Verdict : XPhos Pd G3 outperforms all alternatives by an order of magnitude, achieving near-quantitative conversion at a fraction of the catalyst loading and time.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Because the starting material and product are both carboxylic acids, standard TLC monitoring can be ambiguous due to streaking. The following protocol utilizes the amphiphilic nature of the product to inherently validate the reaction's success during the workup phase. By performing a basic aqueous wash, we physically separate the ionizable product from all neutral byproducts (catalyst residues, homocoupled biphenyl, unreacted boronic acid).

Workflow Setup 1. Setup (Glovebox) Reaction 2. Coupling (80°C, 4h) Setup->Reaction Wash 3. Basic Wash (Removes Neutrals) Reaction->Wash Acidify 4. Acidification (pH~3) Wash->Acidify Isolate 5. Extraction (Pure Biaryl) Acidify->Isolate

Caption: Self-validating experimental workflow optimized for amphiphilic carboxylic acid substrates.

Step-by-Step Methodology
  • Reaction Assembly : In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 4-chloro-3-(hydroxymethyl)benzoic acid (1.0 mmol, 186.6 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and anhydrous K₂CO₃ (3.0 mmol, 414.6 mg).

    • Causality: A 1.5x excess of boronic acid compensates for competitive protodeboronation. K₂CO₃ is strong enough to deprotonate the carboxylic acid and activate the boronic acid, but mild enough to avoid side reactions[4].

  • Catalyst Charging : Add XPhos Pd G3 (0.01 mmol, 1.0 mol%, 8.5 mg).

    • Causality: The G3 precatalyst bypasses the need for harsh activation conditions, immediately entering the catalytic cycle[3].

  • Solvent Addition : Add 4.0 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

    • Causality: Water is strictly required to solubilize the K₂CO₃ base and facilitate the formation of the reactive trihydroxyboronate intermediate[1].

  • Execution : Seal the vial with a PTFE-lined septum, remove from the glovebox, and stir vigorously at 80 °C for 4 hours.

  • Self-Validating Isolation :

    • Cool the mixture to room temperature and dilute with 10 mL of distilled water.

    • Wash the basic aqueous phase with diethyl ether (3 × 10 mL). Discard the organic layer (this removes neutral impurities like biphenyl and phosphine oxide).

    • Carefully acidify the aqueous phase with 1M HCl to pH ~3. A white precipitate of the cross-coupled product will form.

    • Extract the acidified aqueous phase with ethyl acetate (3 × 15 mL).

    • Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure biaryl carboxylic acid.

References
  • [1] 1 - Benchchem

  • [4] 4 - ACS Publications

  • [2] 2 - ChemRxiv

  • [3] 3 - Scholars' Mine

  • [5] 5 - Sigma-Aldrich

Sources

Validation

Validating structural integrity of 4-chloro-3-(hydroxymethyl)benzoic acid via IR spectroscopy

Structural Integrity Validation of 4-chloro-3-(hydroxymethyl)benzoic Acid: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques Executive Summary In pharmaceutical development and materials science, 4-chloro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Integrity Validation of 4-chloro-3-(hydroxymethyl)benzoic Acid: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques

Executive Summary

In pharmaceutical development and materials science, 4-chloro-3-(hydroxymethyl)benzoic acid serves as a highly functionalized intermediate. Its molecular architecture contains three reactive sites: a carboxylic acid (-COOH), a hydroxymethyl group (-CH₂OH), and an aryl chloride (Ar-Cl). Validating the structural integrity of this compound is critical, as it is susceptible to degradation pathways such as the oxidation of the primary alcohol or decarboxylation under thermal stress. While various analytical techniques exist, selecting the optimal method requires balancing structural resolution, speed, and sample preservation.

Orthogonal Comparison: IR vs. NMR vs. MS

No single analytical technique provides a complete picture of molecular integrity. However, understanding the specific strengths of Infrared (IR) spectroscopy compared to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for designing an efficient Quality Assurance (QA) workflow.

Table 1: Comparative Performance Metrics for Structural Validation

Analytical TechniquePrimary Data YieldStrengths for 4-chloro-3-(hydroxymethyl)benzoic acidLimitations
FTIR-ATR Spectroscopy Functional group vibrationsDirect observation of C=O, O-H, and C-Cl bonds. Fast, non-destructive, and requires no solvent[1].Cannot easily determine regiochemistry or exact substitution patterns[2].
NMR (¹H and ¹³C) Carbon-hydrogen framework & connectivityPinpoints the exact position of the -Cl and -CH₂OH groups on the benzene ring[2].Expensive, slower, and requires deuterated solvents[3].
LC-MS Molecular weight & fragmentationExcellent for detecting trace impurities and confirming the exact mass of the intact molecule[3].Destructive; does not directly confirm functional group presence without MS/MS[4].

Expert Insight: While NMR is the gold standard for absolute structural elucidation, IR spectroscopy excels as a rapid frontline tool for functional group verification[2]. Recent studies demonstrate that combining NMR and IR spectroscopy creates a highly synergistic validation system, reducing unsolved structural verification pairs to near zero (0–15%)[5].

Spectral Fingerprint & Causality

To validate 4-chloro-3-(hydroxymethyl)benzoic acid using IR spectroscopy, one must map the observed absorption bands to specific molecular vibrations. The solid-state IR spectrum of this molecule is heavily influenced by intermolecular forces, which dictate where peaks appear.

  • The Carboxylic Acid Dimer Effect: In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers[6]. Causality: This physical reality causes the C=O stretching frequency to shift downward from a typical isolated carbonyl (~1760 cm⁻¹) to approximately 1680–1700 cm⁻¹[7],[6]. Furthermore, this dimerization creates a massive, broad O-H stretching band spanning 3300 to 2500 cm⁻¹, which often overlaps with the aromatic C-H stretches[6].

  • The Hydroxymethyl Group: The primary alcohol (-CH₂OH) presents its own O-H stretch, typically appearing as a distinct peak or a broadening at the higher wavenumber end (~3500–3200 cm⁻¹) of the carboxylic acid band. Its C-O stretch is a sharp diagnostic peak around 1050 cm⁻¹.

  • The Aryl Chloride: The C-Cl bond is relatively heavy and vibrates at lower frequencies, producing characteristic bands in the fingerprint region between 1090–1030 cm⁻¹ and around 750 cm⁻¹.

Table 2: Diagnostic IR Wavenumbers for Structural Integrity

Wavenumber (cm⁻¹)Functional GroupVibration ModeDiagnostic Value for Integrity
~3300 – 2500-COOHBroad O-H stretchConfirms the presence of the acid dimer[6].
~3500 – 3200-CH₂OHAliphatic O-H stretchConfirms the intact primary alcohol.
~1680 – 1700-COOHC=O stretchValidates the carbonyl group; shifts indicate disrupted H-bonding[7].
~1050-CH₂OHC-O stretchDifferentiates the alcohol from the acid.
~1090, ~750Ar-ClC-Cl stretchConfirms the halogen remains attached to the ring.

Self-Validating Experimental Protocol (FTIR-ATR)

To ensure maximum trustworthiness, the following experimental protocol is designed as a self-validating system. It utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pellet transmission.

Causality of Method Selection: KBr is highly hygroscopic. Pressing a KBr pellet can introduce atmospheric moisture, which artificially inflates the O-H stretching region and masks the critical -CH₂OH signal. Furthermore, the high pressure used in pellet formation can induce polymorphic changes or disrupt the native hydrogen-bonded dimers. ATR allows for direct, zero-prep solid-state analysis, preserving the molecule's true structural state.

Step-by-Step Methodology:

  • System Initialization & Background Scan:

    • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Allow to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation Gate: The background spectrum must show an absorbance of < 0.01. Rationale: Atmospheric CO₂ and water vapor constantly fluctuate. A fresh background subtracts these variables, ensuring peaks in the 3500 cm⁻¹ and 2350 cm⁻¹ regions belong strictly to the sample.

  • System Suitability Test (SST):

    • Action: Place a traceable polystyrene calibration film on the ATR crystal and scan.

    • Validation Gate: The system must resolve the polystyrene peak at exactly 1601 cm⁻¹ (± 1 cm⁻¹). Rationale: This proves the interferometer's laser is correctly calibrated before any unknown sample is analyzed.

  • Sample Application:

    • Action: Place ~2-5 mg of 4-chloro-3-(hydroxymethyl)benzoic acid powder directly onto the ATR crystal. Apply the pressure anvil until the torque slips (ensuring uniform contact).

    • Rationale: Consistent pressure is required in ATR to ensure the evanescent wave penetrates the solid sample uniformly, allowing for accurate relative peak intensity comparisons.

  • Spectral Acquisition:

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

    • Rationale: Co-adding 32 scans mathematically averages out random electronic noise, significantly improving the Signal-to-Noise Ratio (SNR) for detecting trace degradation products.

  • Data Interpretation & Integrity Verification:

    • Action: Cross-reference the resulting spectrum against the diagnostic markers in Table 2.

Protocol_Logic A 1. ATR Crystal Cleaning & Background Scan B Background Clean? (Absorbance < 0.01) A->B C Reclean Crystal (Isopropanol) B->C No D 2. System Suitability Test (Polystyrene Film) B->D Yes C->A E Peak at 1601 cm⁻¹ ± 1 cm⁻¹? D->E F Recalibrate Laser E->F No G 3. Sample Application: 4-chloro-3-(hydroxymethyl)benzoic acid E->G Yes F->D H 4. Spectral Acquisition (4000-400 cm⁻¹, 32 scans) G->H I 5. Integrity Check: Are C=O, O-H, and C-Cl intact? H->I J Pass: Structure Validated I->J Yes K Fail: Investigate Degradation I->K No

Self-validating FTIR-ATR workflow for structural integrity analysis.

Degradation Tracking via IR Spectroscopy

The true power of this IR protocol lies in its ability to rapidly detect structural failure. If the molecule has been compromised during storage or synthesis, the IR spectrum will exhibit specific deviations:

  • Oxidation: If the hydroxymethyl group (-CH₂OH) oxidizes to an aldehyde, the aliphatic O-H stretch (~3500 cm⁻¹) will disappear. Simultaneously, a new, sharp C=O stretch will emerge around 1720 cm⁻¹, distinctly separate from the broader carboxylic acid C=O peak at 1680 cm⁻¹.

  • Decarboxylation: If the molecule loses its carboxylic acid group, the massive 3300–2500 cm⁻¹ band will vanish, leaving only the sharp aliphatic O-H and aromatic C-H stretches.

Degradation_Pathways Intact Intact Molecule: 4-chloro-3-(hydroxymethyl)benzoic acid Path1 Oxidation of -CH₂OH Intact->Path1 Path2 Decarboxylation of -COOH Intact->Path2 Deg1 Aldehyde Formation (New IR Peak: ~1720 cm⁻¹) Path1->Deg1 Deg2 Loss of Acid Group (Loss of IR Peak: ~1680 cm⁻¹) Path2->Deg2

Common degradation pathways and their corresponding IR spectral markers.

References

  • [1] Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. 1

  • [7] IR spectra of benzoic acid in the regions of O-H (a) and C=O (b). ResearchGate. 7

  • [3] Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. ManTech Publications. 3

  • [4] 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc. 4

  • [5] Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. PMC (National Institutes of Health). 5

  • [2] NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. 2

  • [6] Infrared spectrum of benzoic acid prominent wavenumbers. Doc Brown's Advanced Organic Chemistry. 6

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.